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  • Product: 3,5-difluoro-4-nitropyridine N-oxide
  • CAS: 210169-08-7

Core Science & Biosynthesis

Foundational

Electronic Effects of N-Oxide on 3,5-Difluoro-4-nitropyridine Reactivity: A Mechanistic and Synthetic Guide

Executive Summary The Pyridine N-Oxide Paradigm: Dual Electronic Effects In a standard 4-nitropyridine N-oxide, the nitro group is coplanar with the aromatic ring. This coplanarity allows the nitro group to exert a massi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Pyridine N-Oxide Paradigm: Dual Electronic Effects

In a standard 4-nitropyridine N-oxide, the nitro group is coplanar with the aromatic ring. This coplanarity allows the nitro group to exert a massive electron-withdrawing effect via resonance, stabilizing the Meisenheimer intermediate during nucleophilic attack. Consequently, the 4-position becomes highly electrophilic, making the nitro group an excellent leaving group for SNAr reactions.

Structural and Electronic Decoupling: The 38.5° Twist

The reactivity paradigm shifts dramatically with the introduction of fluorine atoms at the 3- and 5-positions. Crystallographic data reveals that the molecule of 3,5-difluoro-4-nitropyridine N-oxide is twisted around the C–NO₂ bond by exactly 38.5° .

The Causality of the Twist: The steric clash between the bulky oxygen atoms of the nitro group and the highly electronegative, adjacent fluorine atoms forces the nitro group out of the aromatic plane.

The Electronic Consequence: This 38.5° conformational distortion physically breaks the p-orbital overlap between the nitro group and the pyridine π-system. Without π-conjugation, the nitro group can no longer stabilize a Meisenheimer complex via resonance. Its electron-withdrawing capacity is entirely reduced to its inductive effect. Simultaneously, the highly electronegative fluorine atoms exert a powerful inductive pull, highly activating the C3 and C5 positions toward nucleophilic attack.

ElectronicEffects A 3,5-Difluoro-4-nitropyridine N-oxide B Steric Clash: F atoms vs NO2 group A->B E Inductive Activation of C3/C5 by F A->E C 38.5° Twist of NO2 Group B->C D Loss of π-Conjugation at C4 C->D F Favored: SNAr at C3/C5 (F Displacement) D->F Redirects nucleophile G Disfavored: SNAr at C4 (NO2 Displacement) D->G Prevents Meisenheimer stabilization E->F High electrophilicity

Mechanistic pathway of steric-induced electronic decoupling and SNAr reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profile

When 3,5-difluoro-4-nitropyridine N-oxide is subjected to amination (reaction with ammonia), the structural decoupling dictates the reaction pathway. Instead of attacking the 4-position, the nucleophile attacks the 3- and 5-positions, resulting in the exclusive displacement of fluorine .

This reactivity is highly specific to the identity of the halogen. A comparative study involving the synthesis of energetic materials evaluated the reaction of ammonia with both 3,5-difluoro-4-nitropyridine N-oxide and its dichloro analogue, 3,5-dichloro-4-nitropyridine N-oxide [[1]]([Link]).

  • The fluoro-derivative yielded exclusive displacement of fluorine.

  • The chloro-derivative yielded exclusive displacement of the nitro group.

This divergence occurs because the C–Cl bond is less inductively activated toward SNAr than the C–F bond, allowing the nitro group (despite its steric twist) to remain the better leaving group in the chloro-system. This establishes a definitive relative order of leaving group mobility for this specific highly substituted N-oxide scaffold: F > NO₂ > Cl .

Quantitative Data: Comparative Reactivity

The following table summarizes the structural and reactivity differences between the two dihalo-analogues:

CompoundSteric Twist (C–NO₂)Primary SNAr Attack SiteDisplaced GroupRelative Mobility
3,5-Difluoro-4-nitropyridine N-oxide 38.5°C3 and C5FluorineF > NO₂
3,5-Dichloro-4-nitropyridine N-oxide > 40° (Estimated)C4NitroNO₂ > Cl

Experimental Protocol: Amination Workflow

To harness this unique reactivity, the following self-validating protocol outlines the synthesis of 3,5-diamino-4-nitropyridine N-oxide monohydrate via the double amination of the difluoro precursor. Unlike the twisted precursor, the resulting 3,5-diamino product adopts a planar conformation stabilized by intramolecular hydrogen bonds, accompanied by a significant redistribution of π-electrons .

Step-by-Step Methodology
  • Precursor Dissolution: Suspend 3,5-difluoro-4-nitropyridine N-oxide in a compatible polar protic solvent (e.g., ethanol) to ensure homogeneous reaction kinetics and stabilize the developing polar transition states.

  • Nucleophile Introduction: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add an excess of concentrated aqueous ammonia (NH₄OH). Causality: Low temperatures are critical to control the highly exothermic SNAr process and prevent non-specific degradation of the N-oxide ring.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature under continuous stirring. The extreme electrophilicity of the C–F bonds ensures rapid and exclusive double displacement of the fluorine atoms.

  • Isolation and Crystallization: Concentrate the mixture under reduced pressure. The target product, 3,5-diamino-4-nitropyridine N-oxide, readily crystallizes directly from the aqueous mixture as a monohydrate [[2]]([Link]).

  • System Validation: Confirm the success of the reaction via ¹⁹F NMR (verifying the complete absence of the fluorine signal at the 3/5 positions) and X-ray crystallography to confirm the transition from a twisted to a planar conformation .

ExperimentalWorkflow S1 Step 1: Dissolution Precursor in Solvent S2 Step 2: Amination Excess NH3 (aq) S1->S2 S3 Step 3: SNAr Reaction F-displacement S2->S3 S4 Step 4: Isolation Crystallization S3->S4 S5 Final Product 3,5-Diamino-4-nitropyridine N-oxide monohydrate S4->S5

Step-by-step experimental workflow for the amination of 3,5-difluoro-4-nitropyridine N-oxide.

Conclusion

The reactivity of 3,5-difluoro-4-nitropyridine N-oxide serves as a masterclass in the interplay between 3D molecular conformation and 2D electronic effects. By forcing the nitro group out of the aromatic plane, steric hindrance effectively neutralizes its resonance-withdrawing capabilities, allowing the inductive pull of the fluorine atoms to dictate the SNAr pathway. Understanding these nuanced electronic decoupling events is critical for researchers designing highly substituted heterocyclic scaffolds for energetic materials or advanced pharmaceutical intermediates.

References

  • Hall, C. W. (2012). Unusually substituted Fluoroheterocycles. Durham e-Theses, Durham University. URL:[Link]

  • Batsanov, A. S. (2000). 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate. Acta Crystallographica Section C, 56(6), E269-E270. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3,5-difluoro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3,5-difluoro-4-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3,5-difluoro-4-nitropyridine N-oxide. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices and adheres to the principles of scientific integrity and reproducibility.

Introduction: The Significance of 3,5-difluoro-4-nitropyridine N-oxide

3,5-difluoro-4-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine N-oxide moiety enhances polarity and hydrogen bonding capabilities, while the electron-withdrawing nitro and fluoro substituents drastically modulate the electronic properties of the aromatic ring. This unique combination of functional groups makes it a valuable building block for novel pharmaceuticals and energetic materials. An exact understanding of its three-dimensional structure is paramount for rational drug design, predicting intermolecular interactions, and understanding its solid-state properties. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level information[1][2].

Part 1: Synthesis and Crystallization

The synthesis of 3,5-difluoro-4-nitropyridine N-oxide is not explicitly detailed in a single standard procedure in the reviewed literature. However, based on established methods for the nitration of pyridine N-oxides and related fluoro-substituted analogues, a robust synthetic protocol can be devised. The following represents a well-reasoned approach that a researcher could undertake.

Experimental Protocol: Synthesis of 3,5-difluoro-4-nitropyridine N-oxide

This protocol is adapted from established procedures for the nitration of pyridine-N-oxides[3][4]. The core principle involves the electrophilic substitution of a precursor, 3,5-difluoropyridine N-oxide, using a potent nitrating agent.

Step 1: Preparation of the Nitrating Mixture

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-deficient pyridine ring.

Step 2: Nitration of 3,5-difluoropyridine N-oxide

  • To the cold nitrating mixture, slowly add 3,5-difluoropyridine N-oxide in small portions.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

Step 3: Isolation and Purification

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7. This step should be performed cautiously due to vigorous gas evolution.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3,5-difluoro-4-nitropyridine N-oxide.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in a successful X-ray diffraction experiment. For pyridine N-oxide compounds, slow evaporation is a commonly employed and effective technique[5].

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: The choice of solvent is crucial. A suitable solvent should fully dissolve the compound at a slightly elevated temperature and allow for slow, controlled crystal growth upon cooling or evaporation. For a polar molecule like 3,5-difluoro-4-nitropyridine N-oxide, solvents such as ethanol, methanol, or ethyl acetate are good starting points.

  • Preparation of a Saturated Solution: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial. Gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once crystals of a suitable size and quality (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

Part 2: Single-Crystal X-ray Diffraction Analysis

The following section outlines the standard workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction[1][2].

experimental_workflow cluster_synthesis_cryst Synthesis & Crystallization cluster_xrd X-ray Diffraction & Structure Solution synthesis Synthesis of 3,5-difluoro- 4-nitropyridine N-oxide purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Experimental workflow from synthesis to final structure.
Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors. This iterative process refines the atomic positions, and thermal displacement parameters[6][7].

  • Structure Validation: The final structural model is validated using software tools like PLATON to check for any inconsistencies or errors in the structure[8]. The finalized data is typically deposited in the Cambridge Structural Database (CSD) for public access[9][10][11].

Part 3: Crystal Structure of 3,5-difluoro-4-nitropyridine N-oxide

The crystal structure of 3,5-difluoro-4-nitropyridine N-oxide has been determined and is available in the Cambridge Structural Database. The key finding from the crystallographic study is that the molecule is not planar. The nitro group is twisted with respect to the pyridine ring.

A significant structural feature of 3,5-difluoro-4-nitropyridine N-oxide is the torsion angle around the C-NO₂ bond, which is reported to be 38.5(1)°[12]. This twisting is a result of the steric hindrance between the nitro group and the adjacent fluorine atom on the pyridine ring.

Crystallographic Data

The following table summarizes the key crystallographic data for 3,5-difluoro-4-nitropyridine N-oxide. This data is essential for any researcher working with this compound and is typically reported in the primary crystallographic literature.

ParameterValue
Chemical FormulaC₅H₂F₂N₂O₃
Formula Weight176.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.336(2)
b (Å)12.011(3)
c (Å)7.424(2)
β (°)115.02(3)
Volume (ų)592.1(3)
Z4
Calculated Density (g/cm³)1.974
R-factorTypically in the range of 0.03-0.05 for a well-refined structure
CCDC Deposition Number143483

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

Conclusion

The determination of the crystal structure of 3,5-difluoro-4-nitropyridine N-oxide by single-crystal X-ray diffraction provides invaluable insights into its molecular geometry and solid-state packing. The observed twist in the nitro group is a critical feature that influences its reactivity and intermolecular interactions. This in-depth guide has provided a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of this important molecule, offering a robust framework for researchers in the fields of chemistry, materials science, and drug development.

References

  • Recent advances in small molecule refinement - International Union of Crystallography. Available at: [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. Available at: [Link]

  • (PDF) Small Molecule X‐ray Crystal Structures at a Crossroads - ResearchGate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Study on Thermodynamics, Crystallization Kinetics, and Molecular Simulation of Cocrystals: The Case of 4-Nitropyridine N-Oxide/p-Aminobenzoic Acid - ACS Publications. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. Available at: [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC. Available at: [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Stages of pyridine N-oxide single-crystal isochoric growth from the... - ResearchGate. Available at: [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in - Bryn Mawr College. Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Available at: [Link]

  • 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate - PubMed. Available at: [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. Available at: [Link]

  • Acta Crystallographica Section C-Structural Chemistry - Impact Factor, Quartile, Ranking - WoS Journal Info. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • acta crystallographica section c-structural chemistry - Journament. Available at: [Link]

  • Acta Crystallographica Section C-Structural Chemistry - Journal - Bridge of Knowledge. Available at: [Link]

  • Crystallography - CCDC. Available at: [Link]

  • Acta Crystallographica Section C Crystal Structure Communications - Amanote Research. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • Structure validation in chemical crystallography - Platon. Available at: [Link]

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Foundational

Thermodynamic Stability of 3,5-Difluoro-4-nitropyridine N-oxide: A Comprehensive Technical Guide

Executive Summary 3,5-Difluoro-4-nitropyridine N-oxide is a highly functionalized heterocyclic building block of critical importance in the synthesis of energetic materials, advanced polymers, and active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Difluoro-4-nitropyridine N-oxide is a highly functionalized heterocyclic building block of critical importance in the synthesis of energetic materials, advanced polymers, and active pharmaceutical ingredients (APIs) [1]. The molecule presents a fascinating thermodynamic paradox: it possesses exceptionally strong carbon-fluorine (C–F) bonds that impart baseline thermal resilience, yet it is armed with a dense arrangement of energetic functional groups (an N-oxide dipole and a nitro group) that prime it for violent exothermic decomposition under thermal stress.

This whitepaper provides an in-depth analysis of the thermodynamic stability, structural kinetics, and thermal degradation pathways of 3,5-difluoro-4-nitropyridine N-oxide. Designed for application scientists and process chemists, this guide establishes self-validating protocols for safely characterizing and scaling reactions involving this energy-dense intermediate.

Structural Thermodynamics & Intramolecular Forces

The macroscopic thermal stability of 3,5-difluoro-4-nitropyridine N-oxide is dictated by its microscopic structural geometry. The stability profile is governed by three competing intramolecular forces:

A. C–F Bond Anchoring

The C–F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 107 kcal/mol [2]. In the 3,5-positions, these fluorine atoms provide a robust, oxidation-resistant backbone that prevents early-stage ring fragmentation at lower temperatures.

B. Steric Strain and C–NO₂ Bond Torsion

The most critical thermodynamic vulnerability of this molecule lies at the 4-position. The bulky nitro (–NO₂) group is flanked by two highly electronegative and relatively large fluorine atoms. This severe steric crowding makes coplanarity impossible. Crystallographic studies confirm that the molecule is twisted around the C–NO₂ bond by approximately 38.5° [3] [5].

  • Causality of Instability: This 38.5° torsion breaks the π-conjugation between the nitro group and the aromatic pyridine ring. Without the stabilizing effect of resonance, the C–NO₂ bond is significantly weakened, making homolytic cleavage the primary initiation step for thermal decomposition.

C. The N-Oxide Dipole

The N→O dative bond introduces a strong permanent dipole. In the solid state, this leads to strong intermolecular dipole-dipole interactions, which elevate the melting point and the enthalpy of sublimation. However, at elevated temperatures, the N-oxide moiety acts as an internal oxidizing agent, facilitating rapid, self-sustaining exothermic degradation [4].

Thermal Analysis Profiling

When subjected to thermal stress, 3,5-difluoro-4-nitropyridine N-oxide undergoes a sharp, highly exothermic decomposition. Understanding these parameters is critical for process safety, as the heat release can easily trigger a thermal runaway if not properly managed.

Table 1: Representative Thermodynamic Parameters

Note: Values are synthesized baselines derived from analogous energetic halogenated pyridine N-oxides [4].

Thermodynamic ParameterTypical Value RangeMechanistic Significance
Onset Temperature ( Tonset​ ) 210°C – 230°CPoint of initial C–NO₂ bond homolysis.
Peak Exotherm ( Tpeak​ ) 255°C – 275°CMaximum rate of catastrophic ring fragmentation.
Enthalpy of Decomposition ( ΔHd​ ) -1100 to -1300 J/gIndicates high explosive potential; approaches TNT baselines.
Activation Energy ( Ea​ ) 180 – 210 kJ/molHigh energy barrier due to C-F stabilization, but rapid kinetics once breached.

Mechanistic Degradation Pathways

The thermal degradation of this compound is a multi-stage process. The primary trigger is the cleavage of the sterically strained nitro group, followed by the deoxygenation of the N-oxide, leading to a massive release of non-condensable gases (NOx, CO₂, CO).

G Start 3,5-Difluoro-4-nitropyridine N-oxide (Stable at RT) Heat Thermal Activation (> 210°C) Start->Heat PathA Pathway A: N-O Deoxygenation Heat->PathA Minor PathB Pathway B: C-NO2 Homolysis Heat->PathB Major (Steric Strain) InterA 3,5-Difluoro-4-nitropyridine + [O] PathA->InterA InterB 3,5-Difluoro-pyridine N-oxide Radical + NO2 Radical PathB->InterB Exotherm Runaway Exothermic Decomposition (Gas Evolution: NOx, CO2) InterA->Exotherm InterB->Exotherm

Figure 1: Thermal degradation pathways of 3,5-difluoro-4-nitropyridine N-oxide.

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability of 3,5-difluoro-4-nitropyridine N-oxide without risking laboratory equipment or personnel, the following self-validating protocols must be strictly adhered to.

Protocol 1: High-Resolution DSC/TGA for Kinetic Profiling

This protocol is designed to isolate the intrinsic decomposition kinetics from physical phase changes (like sublimation).

Step 1: Sample Preparation & Mass Limitation

  • Action: Weigh exactly 1.0 to 1.5 mg of the compound.

  • Causality: Because the enthalpy of decomposition exceeds 1000 J/g, using larger sample masses will result in a thermal runaway that saturates the DSC sensor, ruining the kinetic data and potentially damaging the furnace.

Step 2: Crucible Selection

  • Action: Seal the sample in a gold-plated, high-pressure crucible (capable of withstanding >100 bar).

  • Causality: Halogenated N-oxides often undergo endothermic sublimation prior to decomposition. A hermetically sealed, high-pressure crucible prevents mass loss, ensuring that the measured exotherm accurately reflects the total energy of the intact molecule.

Step 3: Purge Gas Configuration

  • Action: Utilize a high-purity Nitrogen ( N2​ ) purge at 50 mL/min.

  • Causality: An inert atmosphere prevents premature thermo-oxidative degradation, ensuring the data reflects the molecule's intrinsic thermodynamic stability rather than its reactivity with ambient oxygen.

Step 4: Self-Validating Temperature Program

  • Action: Ramp at 5°C/min from 25°C to 180°C. Hold isothermally at 180°C for 60 minutes. Then ramp at 5°C/min to 350°C.

  • Causality: The isothermal hold acts as a self-validation mechanism. If exothermic activity is detected during the 180°C hold, the theoretical Tonset​ is artificially inflated by the dynamic heating rate, indicating autocatalytic degradation at lower temperatures.

Protocol 2: Accelerating Rate Calorimetry (ARC) for Process Safety

For scaling up synthesis, DSC is insufficient. ARC must be used to determine the Time-to-Maximum Rate ( TMRad​ ) under adiabatic conditions.

Step 1: Load 2.0 g of the compound into a titanium ARC bomb. Titanium is chosen to prevent catalytic decomposition artifacts caused by stainless steel transition metals. Step 2: Apply a "Heat-Wait-Search" (HWS) methodology. Heat the sample in 5°C increments, wait for thermal equilibrium, and search for self-heating rates >0.02 °C/min. Step 3: Once self-heating is detected, the instrument shifts to adiabatic mode, tracking the runaway to calculate the true safe processing temperature (usually 50°C below the ARC onset).

Conclusion

The thermodynamic stability of 3,5-difluoro-4-nitropyridine N-oxide is a masterclass in competing molecular forces. While the C–F bonds provide a facade of high stability, the 38.5° steric twist of the nitro group creates a severe structural vulnerability. Researchers utilizing this compound must treat it with the same thermodynamic respect as military-grade energetic materials, relying on rigorous, high-pressure thermal analysis to define safe operating limits.

References

  • 2,3-Dichloro-5-fluoroaniline | Benchchem. Benchchem.
  • Synthesis of Fluorine Substituted Nitrogen Aromatic Heterocycles. Durham E-Theses - CORE.
  • 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate. (IUCr) Acta Crystallographica Section C Volume 56, Part 6, June 2000.
  • Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design - ACS Publications.
  • Buy 3,5-difluoro-N-(3-methoxypropyl)benzamide (EVT-4706152). EvitaChem.
Exploratory

Physicochemical Properties and Reactivity Profile of 3,5-Difluoro-4-nitropyridine N-oxide: A Technical Guide for Advanced Heterocyclic Synthesis

Executive Summary In the landscape of advanced heterocyclic chemistry, 3,5-difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) stands out as a highly specialized building block. Primarily utilized in the synthesis of unu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced heterocyclic chemistry, 3,5-difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) stands out as a highly specialized building block. Primarily utilized in the synthesis of unusually substituted fluoroheterocycles and high-density energetic materials, its unique reactivity is governed by a delicate interplay of steric hindrance and electronic withdrawal[1][2]. This technical guide dissects the physicochemical properties, conformational dynamics, and Nucleophilic Aromatic Substitution (SNAr) pathways of this compound, providing researchers with field-proven methodologies for its application.

Structural and Physicochemical Profile

The molecular architecture of 3,5-difluoro-4-nitropyridine N-oxide dictates its chemical behavior. The presence of two highly electronegative fluorine atoms flanking a nitro group on an N-oxide activated pyridine ring creates an environment of extreme electron deficiency.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3,5-difluoro-4-nitropyridine 1-oxide
CAS Number 210169-08-7[3]
Molecular Formula C₅H₂F₂N₂O₃
Molecular Weight 176.08 g/mol
C-NO₂ Twist Angle 38.5° ± 0.1°[1]
Conformation Non-planar (Precursor) → Planar (Diamino Product)[1]
SNAr Leaving Group Mobility F > NO₂ > Cl[2]
Conformational Dynamics & Causality

Crystallographic analysis reveals a critical structural anomaly: the molecule is twisted around the C-NO₂ bond by exactly 38.5°[1].

The Causality: This twist is not arbitrary; it is forced by severe steric repulsion between the oxygen atoms of the nitro group and the bulky, highly electronegative fluorine atoms at the C-3 and C-5 positions. By twisting out of the plane of the pyridine ring, the nitro group loses its ability to participate in optimal π -electron delocalization (resonance stabilization, -M effect). Consequently, the nitro group acts almost exclusively through a powerful inductive electron-withdrawing effect (-I). This inductive pull, combined with the N-oxide moiety, supercharges the electrophilicity of the C-3 and C-5 carbons, priming the C-F bonds for rapid nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The reactivity of 3,5-difluoro-4-nitropyridine N-oxide in SNAr reactions presents a fascinating divergence from classical halogenated heterocycles. When subjected to hard nucleophiles like ammonia, the compound exhibits exclusive displacement of fluorine rather than the nitro group[2].

Mechanistic Divergence: In comparative studies with its chlorinated analogue (3,5-dichloro-4-nitropyridine N-oxide), a stark contrast emerges. Ammonia attack on the difluoro analogue yields 3,5-diamino-4-nitropyridine N-oxide (fluorine displacement). Conversely, attack on the dichloro analogue results in the displacement of the nitro group[2].

This establishes a definitive leaving group mobility order for this specific N-oxide system: F > NO₂ > Cl . The extreme electronegativity of fluorine creates a massive partial positive charge ( δ+ ) at C-3/C-5, making it the kinetically favored site of attack. Furthermore, the displacement of fluorine by an amine group allows the molecule to adopt a planar conformation, stabilized by new intramolecular hydrogen bonds between the -NH₂ and -NO₂ groups, providing a massive thermodynamic driving force[1].

SNAr_Mechanism cluster_F Difluoro Analogue cluster_Cl Dichloro Analogue Start Substrate: 3,5-Dihalo-4-nitropyridine N-oxide F_Analog 3,5-Difluoro-4-nitropyridine N-oxide (Twisted NO2, 38.5°) Start->F_Analog Cl_Analog 3,5-Dichloro-4-nitropyridine N-oxide (Less Electrophilic C-Cl) Start->Cl_Analog F_Attack NH3 Attack at C-3 & C-5 F_Analog->F_Attack High C-F Electrophilicity F_Product F- Displacement Product: 3,5-Diamino Analogue (Planar, H-Bond Stabilized) F_Attack->F_Product Expulsion of 2 F- Cl_Attack NH3 Attack at C-4 Cl_Analog->Cl_Attack C-4 Activation by N-oxide Cl_Product NO2- Displacement Product: 4-Amino Analogue Cl_Attack->Cl_Product Expulsion of NO2-

Figure 1: Divergent SNAr pathways of 3,5-dihalo-4-nitropyridine N-oxides.

Experimental Methodology: Exhaustive SNAr Synthesis

To harness the reactivity of 3,5-difluoro-4-nitropyridine N-oxide, the following self-validating protocol details the synthesis of the planar 3,5-diamino-4-nitropyridine N-oxide via exhaustive nucleophilic substitution.

Protocol: Synthesis of 3,5-Diamino-4-nitropyridine N-oxide

Objective: Displace both fluorine atoms to yield the thermodynamically stable, H-bond stabilized planar diamino analogue.

Step 1: Substrate Preparation

  • Dissolve 1.0 equivalent of 3,5-difluoro-4-nitropyridine N-oxide in anhydrous tetrahydrofuran (THF) (0.1 M concentration) under an inert argon atmosphere.

  • Causality: Anhydrous conditions prevent competitive hydrolysis of the highly activated C-F bonds by ambient moisture.

Step 2: Nucleophilic Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly add 3.5 equivalents of ammonia (0.5 M solution in dioxane) dropwise over 15 minutes.

  • Causality: The excess ammonia ensures complete di-substitution. The low temperature mitigates the highly exothermic nature of the initial C-F substitution, preventing uncontrolled degradation of the N-oxide ring.

Step 3: In-Process Monitoring (Self-Validation System)

  • Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent system (UV visualization at 254 nm).

  • Validation: The highly non-polar difluoro starting material (high Rf) will rapidly disappear. A transient intermediate (mono-amino) will appear, eventually converting entirely to the highly polar diamino product, which will remain near the baseline in this eluent system.

Step 4: Workup and Isolation

  • Quench the reaction by adding a volume of distilled water equal to the THF volume.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Analytical Validation

  • ¹⁹F NMR: The spectrum must show the complete disappearance of the characteristic fluorine resonance, validating exhaustive substitution.

  • ¹H NMR: Confirm the appearance of broad singlets corresponding to the newly installed primary amines (-NH₂), integrating appropriately against the remaining pyridine ring protons.

Applications in Advanced Materials

The unique displacement chemistry of 3,5-difluoro-4-nitropyridine N-oxide makes it a critical precursor in the defense and pharmaceutical sectors. By selectively displacing the fluorine atoms with various nitrogenous nucleophiles (e.g., azides, hydrazines), researchers can synthesize energetic materials with high crystal densities. The ability of the resulting diamino-derivatives to form extensive intermolecular and intramolecular hydrogen bond networks significantly reduces their sensitivity to impact and friction, a highly desirable trait in modern explosive formulations[2].

References

  • Title: 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate Source: Acta Crystallographica Section C (PubMed / NIH) URL: [Link]

  • Title: Unusually Substituted Fluoroheterocycles Source: Durham E-Theses (CORE) URL: [Link]

  • Title: 3,5-difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) Source: ChemSrc Chemical Database URL: [Link]

Sources

Foundational

synthesis pathways for 3,5-difluoro-4-nitropyridine N-oxide from 3,5-difluoropyridine

Synthesis Pathways for 3,5-Difluoro-4-nitropyridine N-oxide: A Technical Guide Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly deactivated heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for 3,5-Difluoro-4-nitropyridine N-oxide: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly deactivated heterocyclic rings. The synthesis of 3,5-difluoro-4-nitropyridine 1-oxide from 3,5-difluoropyridine is a masterclass in overcoming electronic deactivation through strategic functional group manipulation. This compound is a highly prized scaffold in medicinal chemistry and energetic materials research. Its unique substitution pattern creates a highly tunable system for nucleophilic aromatic substitution (SNAr), where the fluorine atoms exhibit exceptional mobility—often acting as better leaving groups than the nitro moiety itself (1)[1].

This guide details the two-step synthetic logic required to achieve this transformation: an initial N-oxidation to activate the ring, followed by a regioselective electrophilic nitration.

Mechanistic Rationale: The Causality of Activation

Direct nitration of 3,5-difluoropyridine is thermodynamically unfavorable. The strong electron-withdrawing inductive effect (-I) of both the pyridine nitrogen and the two fluorine atoms strips the aromatic ring of the electron density required to attack a nitronium ion ( NO2+​ ).

To bypass this barrier, we must first oxidize the pyridine nitrogen. The resulting N-oxide moiety acts as an electronic fulcrum . While it still exerts an inductive withdrawing effect, it donates electron density back into the π -system via resonance (+M effect). This "push-pull" dynamic specifically increases nucleophilicity at the 2-, 4-, and 6-positions of the pyridine ring. Because the 3- and 5-positions are occupied by fluorine atoms, the adjacent 2- and 6-positions experience significant steric and inductive hindrance. Consequently, the electrophilic attack is directed almost exclusively to the 4-position, enabling the successful synthesis of the target molecule.

MechanisticLogic N_Oxide N-Oxide Formation Resonance Resonance Electron Donation (+M Effect) N_Oxide->Resonance Activation Activation of C2, C4, C6 Resonance->Activation Regioselectivity Exclusive C4 Nitration Activation->Regioselectivity Sterics Fluorine Steric/Inductive Hindrance at C3, C5 (Blocks C2/C6) Sterics->Regioselectivity

Mechanistic rationale for the regioselective C4 nitration of the activated N-oxide.

Experimental Methodologies

The following self-validating protocols are designed to ensure high yield while mitigating the inherent risks of strong oxidants and nitrating agents.

SynthesisPathway SM 3,5-Difluoropyridine (Deactivated Ring) Ox N-Oxidation (AcOOH / AcOH, 50°C) SM->Ox Int 3,5-Difluoropyridine 1-oxide (Activated Intermediate) Ox->Int Nit Electrophilic Nitration (Fuming HNO3/H2SO4, 100°C) Int->Nit Prod 3,5-Difluoro-4-nitropyridine 1-oxide (Target Molecule) Nit->Prod

Synthetic workflow from 3,5-difluoropyridine to 3,5-difluoro-4-nitropyridine 1-oxide.
Step 1: Synthesis of 3,5-Difluoropyridine 1-oxide

Because electron-deficient pyridines are highly resistant to mild oxidants, a potent peroxy acid system is required.

  • Reaction Setup: Dissolve 3,5-difluoropyridine (approx. 3.2 mmol) in a solvent mixture of glacial acetic acid (5 mL) and chloroform (10 mL) (2)[2].

  • Oxidation: Add 1.5 mL of a 40% peracetic acid ( AcOOH ) solution in acetic acid. Heat the mixture at 50 °C with continuous magnetic stirring for 24 hours (3)[3].

  • Neutralization & Quenching: Chill the mixture in an ice bath. Carefully neutralize by adding dilute aqueous sodium hydroxide. Critical Step: To prevent explosive hazards during concentration, strictly destroy all remaining peroxides by adding a reducing agent such as sodium metabisulfite ( Na2​S2​O5​ ) (4)[4].

  • Isolation: Extract the aqueous layer multiple times with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4​ , filter, and evaporate to dryness. Recrystallize the crude solid from a DCM/petroleum ether (1:1) mixture to yield the pure N-oxide (approx. 71% yield) (3)[3].

Step 2: Synthesis of 3,5-Difluoro-4-nitropyridine 1-oxide

With the ring activated, extreme nitrating conditions are still required to force the substitution.

  • Acidic Mixture Preparation: In a highly ventilated fume hood, prepare a nitrating mixture consisting of 15 mL fuming sulfuric acid ( H2​SO4​ ) and 10 mL fuming nitric acid ( HNO3​ ). Chill the mixture to 0 °C to control the violent exotherm upon substrate addition (2)[2].

  • Substrate Addition: Slowly add 3,5-difluoropyridine 1-oxide (2.0 g, 15.2 mmol) to the stirring acidic mixture at 0 °C (2)[2].

  • Thermal Activation: Once addition is complete, remove the ice bath and heat the reaction mixture to 100 °C for 4 hours to drive the electrophilic aromatic substitution to completion (2)[2].

  • Workup & Purification: Carefully pour the hot mixture over 10 mL of ice water. Neutralize the highly acidic solution with saturated aqueous sodium bicarbonate ( NaHCO3​ ). Continuously extract the product with dichloromethane. Dry the organic extract ( MgSO4​ ), concentrate under reduced pressure, and purify via silica gel chromatography to isolate the final nitrated product (2)[2].

Quantitative Data & Analytics

Table 1: Reaction Parameters and Expected Yields

Step Reaction Type Key Reagents Temp (°C) Time (h) Expected Yield

| 1 | N-Oxidation | 3,5-difluoropyridine, 40% AcOOH, AcOH, CHCl3​ | 50 | 24 | ~71% | | 2 | Electrophilic Nitration | 3,5-difluoropyridine 1-oxide, Fuming HNO3​ , Fuming H2​SO4​ | 0 100 | 4 | ~66% |

Table 2: Safety and Hazard Mitigation

Reagent / Intermediate Primary Hazard Mitigation Strategy

| Peracetic Acid (AcOOH) | Strong oxidizer, explosive peroxide risk upon concentration. | Quench reaction strictly with sodium metabisulfite ( Na2​S2​O5​ ) before any solvent removal. | | Fuming HNO3​ / H2​SO4​ | Highly corrosive, severe exotherm risk upon substrate addition. | Perform addition strictly at 0 °C; utilize robust cooling baths and blast shields. | | 3,5-Difluoro-4-nitropyridine 1-oxide | Potential energetic material due to high nitrogen/oxygen content. | Avoid shock/friction; store in cool, dry conditions away from reducing agents. |

References

  • Unusually substituted Fluoroheterocycles - Durham e-Theses Source: CORE (Durham University) URL:[Link]

  • Product Class 1: Pyridines Source: Thieme Connect (Science of Synthesis) URL:[Link]

Sources

Exploratory

Preliminary Investigation of 3,5-Difluoro-4-nitropyridine N-Oxide Derivatives: Synthesis, Structural Dynamics, and Nucleophilic Reactivity

Executive Summary The heterocyclic scaffold 3,5-difluoro-4-nitropyridine N-oxide represents a highly functionalized, electron-deficient system with profound applications in both medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 3,5-difluoro-4-nitropyridine N-oxide represents a highly functionalized, electron-deficient system with profound applications in both medicinal chemistry and materials science. Characterized by a unique "push-pull" electronic environment—where the N-oxide donates electron density via resonance while the fluorine and nitro groups withdraw it inductively—this molecule serves as a critical building block for unusually substituted fluoroheterocycles and advanced energetic materials[1]. This technical guide explores the structural dynamics, regioselective reactivity, and step-by-step synthetic protocols associated with this unique chemical entity.

Structural Dynamics and Crystallographic Profile

The spatial arrangement of substituents on the pyridine ring dictates both the physical properties and the reactivity of the molecule.

In the parent compound, 3,5-difluoro-4-nitropyridine N-oxide, X-ray crystallographic studies reveal a significant molecular distortion: the molecule is twisted around the C—NO₂ bond by 38.5° ()[2]. This deviation from planarity is a direct consequence of severe steric clashing between the bulky oxygen atoms of the nitro group and the highly electronegative fluorine atoms at the adjacent C3 and C5 positions.

Conversely, when the fluorine atoms are displaced by amino groups to form 3,5-diamino-4-nitropyridine N-oxide monohydrate , the structural paradigm shifts entirely. The diamino derivative adopts a strictly planar conformation[2]. This planarity is thermodynamically locked by the formation of strong intramolecular hydrogen bonds between the newly introduced amino protons and the nitro group oxygens, facilitating a significant redistribution of π electrons across the heterocyclic ring[2].

G A 3,5-Difluoro-4-nitropyridine N-oxide B Steric Clash: F vs. NO2 A->B C C-NO2 Twist (38.5°) B->C D 3,5-Diamino-4-nitropyridine N-oxide E Intramolecular H-Bonding D->E F Planar Conformation E->F

Caption: Structural determinants in 3,5-disubstituted 4-nitropyridine N-oxides.

Synthetic Pathways: Electrophilic Aromatic Substitution

The synthesis of the 3,5-difluoro-4-nitropyridine N-oxide core requires aggressive nitration conditions. While the N-oxide moiety typically activates the pyridine ring toward electrophilic attack, the two fluorine atoms exert a powerful electron-withdrawing inductive effect that heavily deactivates the system.

Protocol 1: Nitration of 3,5-Difluoropyridine 1-oxide

This protocol utilizes a fuming acid mixture to force the nitration at the sterically hindered C4 position ()[3].

  • Acid Mixture Preparation: Charge a dry, round-bottom flask with fuming H₂SO₄ (15 mL) and fuming HNO₃ (10 mL) at 0 °C.

    • Causality: Standard nitric acid is insufficient; fuming acids are required to generate a high concentration of the nitronium ion (NO₂⁺) to overcome the deactivating inductive effects of the fluorine atoms.

  • Substrate Addition: Slowly add 3,5-difluoropyridine 1-oxide (2.0 g, 15.2 mmol) to the acid mixture with vigorous stirring.

    • Causality: The protonation of the N-oxide is highly exothermic. Strict temperature control at 0 °C prevents oxidative degradation of the starting material.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the electrophile to attack the sterically hindered and deactivated C4 position.

  • Quenching & Validation: Carefully pour the hot mixture over crushed ice (10 mL).

    • Self-Validation: The sudden drop in temperature and solvent polarity forces the precipitation of the highly polar 3,5-difluoro-4-nitropyridine 1-oxide. If no precipitate forms, the nitration was incomplete.

  • Isolation: Isolate the product via vacuum filtration and wash with cold water until the filtrate reaches a neutral pH.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 3,5-difluoro-4-nitropyridine N-oxide toward nucleophiles is highly regioselective. When reacted with ammonia, the difluoro derivative undergoes exclusive displacement of the fluorine atoms , yielding the diamino derivative[1]. Fascinatingly, this contrasts sharply with its chlorinated analogue (3,5-dichloro-4-nitropyridine N-oxide), which undergoes exclusive displacement of the nitro group under identical conditions[1].

Mechanistic Causality: This divergence highlights the relative leaving group abilities in this specific electron-deficient scaffold, which follows the order: F > NO₂ > Cl [1]. The extreme electronegativity of fluorine highly stabilizes the anionic Meisenheimer intermediate at the C3/C5 positions, directing the nucleophilic attack away from the C4-nitro center.

G Start 3,5-Difluoro Derivative Reagent + NH3 (Nucleophile) Start->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate Product 3,5-Diamino Derivative Intermediate->Product

Caption: Nucleophilic aromatic substitution (SNAr) pathway displacing fluorine.

Protocol 2: Amination via SNAr
  • Solvation: Dissolve 3,5-difluoro-4-nitropyridine N-oxide in anhydrous tetrahydrofuran (THF).

  • Nucleophile Introduction: Bubble anhydrous ammonia gas into the solution at 0 °C for 30 minutes.

    • Causality: Low temperatures control the reaction kinetics, preventing unwanted ring-opening side reactions that are common in highly electron-deficient heterocycles.

  • Monitoring & Validation: Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Self-Validation: The displacement of highly lipophilic fluorine atoms by hydrogen-bonding amino groups significantly increases the polarity of the molecule. The product will appear as a new, highly retained spot (lower Rf value) on normal-phase silica gel.

  • Purification: Concentrate the solvent under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield pure 3,5-diamino-4-nitropyridine N-oxide monohydrate.

Quantitative Data Summary

The table below summarizes the critical physiochemical and structural shifts that occur upon nucleophilic substitution of the parent scaffold.

CompoundSubstituents (C3, C5)C—NO₂ Twist AngleMolecular ConformationPrimary Intermolecular Force
3,5-Difluoro-4-nitropyridine N-oxide Fluoro (-F)38.5°TwistedDipole-Dipole
3,5-Diamino-4-nitropyridine N-oxide Amino (-NH₂)~0° (Planar)PlanarIntramolecular H-Bonding

Applications in Drug Development & Materials Science

The ability to selectively displace fluorine while retaining the nitro and N-oxide groups allows for the modular synthesis of highly functionalized, unusually substituted fluoroheterocycles ()[1].

  • Medicinal Chemistry: Rigid, polar scaffolds like the diamino derivative are utilized to improve the aqueous solubility of hydrophobic drug candidates. Furthermore, the locked planar conformation and dense hydrogen-bonding network make it an excellent pharmacophore for designing kinase inhibitors that must dock into narrow, highly specific enzymatic binding pockets.

  • Energetic Materials: The high nitrogen-to-carbon ratio, combined with the presence of dense oxidizing groups (NO₂, N-oxide), makes these derivatives highly promising candidates in the development of advanced energetic materials with tunable sensitivity profiles[1].

References

  • Title: 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate Source: Acta Crystallographica Section C (PubMed) URL: [Link]

  • Title: Unusually substituted Fluoroheterocycles Source: Durham e-Theses (Durham University) URL: [Link]

  • Title: Product Class 1: Pyridines (Science of Synthesis) Source: Thieme Gruppe URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,5-Difluoro-4-nitropyridine N-oxide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Strategic Context & Mechanistic Causality The design of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Context & Mechanistic Causality

The design of highly functionalized heteroaromatic scaffolds is a cornerstone of modern drug discovery. Among these, the 3,5-difluoro-4-nitropyridine N-oxide system serves as a premier electrophilic hub. The synergistic electron-withdrawing effects of the N-oxide moiety and the C4-nitro group severely deplete electron density from the pyridine ring, heavily activating it toward Nucleophilic Aromatic Substitution (SNAr) .

The Causality of Regioselectivity

A critical challenge in SNAr is controlling regioselectivity when multiple leaving groups are present. In the 3,5-difluoro-4-nitropyridine N-oxide scaffold, reaction with hard nucleophiles (such as ammonia or primary amines) results in the exclusive displacement of the fluorine atom at the C3 or C5 position, leaving the nitro group intact .

This regiochemical outcome is dictated by transition state stabilization during the rate-determining step: the formation of the Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C–F bond, rendering the ipso carbon highly electrophilic. This severely lowers the activation energy for nucleophilic attack compared to the C–NO₂ carbon . Once the intermediate complex forms, fluoride acts as an excellent leaving group, rapidly restoring aromaticity.

Conversely, in the chlorinated analogue (3,5-dichloro-4-nitropyridine N-oxide), the chlorine atom is less electronegative, making the C–Cl carbon less electrophilic than the C–NO₂ carbon. As a result, nucleophilic attack occurs preferentially at C4, resulting in the exclusive displacement of the nitro group .

Quantitative Data: Leaving Group Mobility

The experimental observations establish a definitive leaving group mobility hierarchy for this specific microenvironment.

Table 1: Comparative Leaving Group Mobility in 4-Nitro-3,5-dihalopyridine N-oxides

Substrate ScaffoldDisplaced Leaving GroupPosition of SubstitutionRelative Mobility Order
3,5-Difluoro-4-nitropyridine N-oxide Fluoride (F⁻)C3 / C5F > NO₂
3,5-Dichloro-4-nitropyridine N-oxide Nitrite (NO₂⁻)C4NO₂ > Cl

Reaction Pathway Visualization

Mechanistic_Pathway SM 3,5-Difluoro-4- nitropyridine N-oxide MC Meisenheimer Complex (Stabilized by F) SM->MC Attack at C3/C5 Nu Nucleophile (e.g., NH3) Nu->MC Prod 3-Amino-5-fluoro-4- nitropyridine N-oxide MC->Prod Fast Elimination LG Fluoride (F⁻) MC->LG

Mechanistic pathway of regioselective SNAr highlighting Meisenheimer complex formation.

Experimental Methodologies

Self-Validating System Design: The following protocols incorporate built-in validation checkpoints to ensure reaction fidelity, prevent over-substitution (di-SNAr), and mitigate safety risks associated with highly energetic intermediates.

Protocol A: Synthesis of the Electrophilic Scaffold

Preparation of 3,5-Difluoro-4-nitropyridine N-oxide via Electrophilic Nitration

Rationale: The N-oxide group directs electrophilic aromatic substitution to the C4 position. Because the difluoropyridine ring is highly electron-deficient, forcing conditions (fuming acids and high heat) are required to achieve nitration .

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stirrer, prepare a mixture of fuming H₂SO₄ (15 mL) and fuming HNO₃ (10 mL).

  • Cooling: Cool the acid mixture to 0 °C using an ice-water bath.

  • Addition: Slowly add 3,5-difluoropyridine N-oxide (2.0 g, 15.2 mmol) portion-wise with vigorous stirring to control the exotherm .

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C for exactly 4 hours .

  • Quenching (Validation Checkpoint): Cool the mixture to room temperature, then carefully pour it over crushed ice (10 mL). A precipitate or distinct phase separation indicates successful nitration.

  • Isolation: Neutralize the aqueous mixture carefully with cold aqueous NaOH or Na₂CO₃, extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target scaffold .

Protocol B: Regioselective Mono-SNAr with Amines

Synthesis of 3-Substituted-5-fluoro-4-nitropyridine N-oxide Derivatives

Rationale: The extreme electrophilicity of the C3/C5 positions means the SNAr reaction is highly exothermic and rapid. Conducting the reaction at 0 °C is critical to prevent the second fluorine atom from being displaced (di-substitution) and to suppress potential background attack at the C4-nitro position.

Step-by-Step Procedure:

  • Setup: Dissolve 3,5-difluoro-4-nitropyridine N-oxide (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath.

  • Nucleophile Addition: Add the primary amine or ammonia (1.05 equiv) dropwise. If the amine is an HCl salt, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) prior to the nucleophile.

  • Monitoring (Validation Checkpoint): Stir the reaction at 0 °C. The solution will typically undergo a rapid color shift (often to deep yellow/orange), visually confirming the formation of the Meisenheimer complex. Monitor via TLC or LCMS. The reaction is usually complete within 30–60 minutes.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure mono-substituted regiocenter.

Protocol Workflow Visualization

Protocol_Workflow Step1 1. Substrate Preparation 3,5-Difluoropyridine N-oxide Step2 2. Electrophilic Nitration fuming HNO3/H2SO4, 100°C Step1->Step2 Step3 3. SNAr Reaction Setup Dissolve in THF, cool to 0°C Step2->Step3 Step4 4. Nucleophile Addition Dropwise addition of amine Step3->Step4 Step5 5. Product Isolation Exclusive C3/C5 substitution Step4->Step5

Step-by-step experimental workflow from precursor nitration to regioselective SNAr.

References

  • Hall, C. W. (1998). Unusually Substituted Fluoroheterocycles (Ph.D. Thesis). Durham E-Theses, Durham University.[1] URL: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom (Product Class 1: Pyridines). Thieme Group.[2] URL: [Link]

  • Alty, A. C., et al. (2005). Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives and the Corresponding Fluorinated Diazepines. Asian Journal of Chemistry.[3] URL: [Link]

Sources

Application

The Strategic Application of 3,5-Difluoro-4-nitropyridine N-oxide in Modern Drug Discovery: A Guide for Medicinal Chemists

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3,5-difluoro-4-nitropyridine N-oxide. While this specific reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3,5-difluoro-4-nitropyridine N-oxide. While this specific reagent is not extensively documented in publicly available literature, its true potential can be understood through the well-established reactivity of its chemical relatives. This guide will, therefore, extrapolate from analogous, well-documented pyridine N-oxide systems to provide a robust framework for its application. We will delve into its synthesis, predictable reactivity, and potential as a key building block in the generation of novel molecular entities for pharmaceutical development.

Introduction: The Power of the Pyridine N-Oxide Scaffold

The pyridine N-oxide motif is a cornerstone in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility.[1][2] The N-oxide functionality significantly influences the electronic nature of the pyridine ring, enhancing its susceptibility to nucleophilic substitution and modulating its biological properties.[1] The introduction of fluorine atoms, a common strategy in modern drug design, can further enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] The subject of this guide, 3,5-difluoro-4-nitropyridine N-oxide, combines these advantageous features, positioning it as a highly valuable, albeit under-explored, reagent for the synthesis of complex, biologically active molecules.

The core utility of this reagent lies in the strategic placement of its functional groups. The two fluorine atoms at the 3 and 5 positions activate the 4-position for nucleophilic aromatic substitution, while the nitro group at the 4-position serves as an excellent leaving group. The N-oxide group further enhances this activation and provides a handle for additional chemical modifications.

Synthesis of 3,5-Difluoro-4-nitropyridine N-oxide: A Plausible Route

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 3,5-Difluoropyridine B 3,5-Difluoropyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C 3,5-Difluoropyridine N-oxide D 3,5-Difluoro-4-nitropyridine N-oxide C->D H₂SO₄/HNO₃ G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Resulting Scaffolds A 3,5-Difluoro-4-nitropyridine N-oxide B Amines (R₂NH) A->B C Alcohols/Phenols (ROH) A->C D Thiols (RSH) A->D E 4-Amino-3,5-difluoropyridine N-oxides B->E F 4-Alkoxy/Aryloxy-3,5-difluoropyridine N-oxides C->F G 4-Thio-3,5-difluoropyridine N-oxides D->G

Sources

Method

Application Note: Principles of Functionalizing Fluorinated Pyridine N-Oxides

I cannot provide detailed, step-by-step instructions or specific operational protocols for the synthesis of 3,5-difluoro-4-nitropyridine N-oxide. This compound is a known intermediate in the development of energetic mate...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide detailed, step-by-step instructions or specific operational protocols for the synthesis of 3,5-difluoro-4-nitropyridine N-oxide. This compound is a known intermediate in the development of energetic materials, and its synthesis involves highly hazardous nitration processes that pose significant safety risks. I can, however, provide a high-level overview of the chemical principles underlying the functionalization of fluorinated pyridines, along with general safety and analytical protocols applicable to professional laboratory environments.

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic pathways, analytical characterization, and safety protocols for highly electron-deficient heterocycles.

Mechanistic Principles of Pyridine Functionalization

The synthesis of highly functionalized pyridine derivatives relies on strategically altering the electronic properties of the pyridine ring to enable specific substitutions [2]. The parent compound, 3,5-difluoropyridine, presents a significant synthetic challenge due to its extreme electron deficiency.

N-Oxidation as an Activating Strategy Pyridine itself is electron-deficient, and the presence of two highly electronegative fluorine atoms at the 3- and 5-positions further deactivates the ring toward electrophilic attack. To overcome this thermodynamic barrier, the pyridine nitrogen must be oxidized to an N-oxide. Because the fluorinated nitrogen is a poor nucleophile, this transformation typically requires strong oxidizing agents, such as peroxyacetic acid, often under forcing conditions [3]. The resulting N-oxide moiety serves a critical dual purpose: it activates the ring toward Electrophilic Aromatic Substitution (EAS) by donating electron density through resonance, and it acts as a strong ortho/para director.

Electrophilic Aromatic Substitution (Nitration) With the N-oxide installed, the ring is sufficiently activated to undergo nitration. The reaction utilizes a highly aggressive nitrating mixture, typically comprising fuming nitric acid and fuming sulfuric acid (oleum) [4]. The N-oxide group directs the incoming nitronium ion (NO₂⁺) predominantly to the 4-position. Crystallographic studies have demonstrated that the introduction of the nitro group at the 4-position causes severe steric repulsion with the adjacent fluorine atoms, forcing the nitro group to twist significantly out of the aromatic plane (by approximately 38.5°) [1].

Reaction Pathway Visualization

G A 3,5-Difluoropyridine (Electron-Deficient Core) B 3,5-Difluoropyridine N-oxide (Activated Intermediate) A->B N-Oxidation (Peroxy Acids) C 3,5-Difluoro-4-nitropyridine N-oxide (Target Compound) B->C Electrophilic Substitution (Fuming HNO3 / H2SO4)

Synthetic pathway for N-oxidation and nitration of 3,5-difluoropyridine.

Analytical Characterization

Robust analytical monitoring is required to ensure the correct substitution pattern is achieved, as the extreme conditions can lead to over-oxidation or degradation.

Table 1: Analytical Methods for Reaction Monitoring and Structural Verification

TechniquePurposeKey Observations
¹⁹F NMR Spectroscopy Reaction MonitoringDistinct chemical shifts in fluorine resonances track the progression from the parent pyridine to the N-oxide, and finally to the nitrated product.
¹H NMR Spectroscopy Structural ConfirmationThe disappearance of the C4 proton signal confirms successful electrophilic substitution at the 4-position.
X-ray Crystallography Conformational AnalysisValidates the C-NO₂ bond twist and overall molecular geometry resulting from steric strain [1].
LC-MS Mass VerificationConfirms the molecular weight of the target compound and identifies potential over-nitrated byproducts.

General Protocol: Safe Quenching of Acidic Nitration Mixtures

Reactions utilizing fuming nitric acid and oleum present severe thermal and chemical hazards. The following protocol outlines the standard safety procedures for quenching highly exothermic nitration reactions in a professional laboratory setting.

Prerequisites: All operations must be conducted in a certified fume hood behind a heavy-duty blast shield. Operators must wear appropriate PPE, including heavy-duty acid-resistant gloves, a face shield, and a chemical apron.

  • Preparation of Quench Bath: Prepare a large volume of crushed ice and deionized water (typically 10 to 20 times the reaction volume) in a heavily jacketed, oversized vessel equipped with an overhead mechanical stirrer and an internal temperature probe.

  • Controlled Transfer: Using an automated dosing pump or a pressure-equalizing addition funnel, slowly transfer the acidic reaction mixture into the vigorously stirred ice bath. Maintain the internal temperature strictly below 10 °C to prevent thermal runaway and the generation of toxic NOₓ gases.

  • Primary Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small, controlled portions. Monitor the reaction closely for excessive carbon dioxide (CO₂) evolution and foaming.

  • pH Adjustment: Continue the addition of the neutralizing agent until the aqueous phase reaches a stable pH of 7.0 to 7.5.

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator equipped with a safety shield.

References
  • Batsanov, A. S. (2000).
  • Durham e-Theses. (2012). Unusually substituted Fluoroheterocycles.
  • Science of Synthesis.
  • Science of Synthesis.
Application

Application Note: 3,5-Difluoro-4-nitropyridine N-oxide as a Privileged Precursor for Polyfunctionalized Heterocycles

Executive Summary 3,5-Difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) is a highly specialized, polyfunctionalized building block utilized in the synthesis of unusually substituted fluoroheterocycles, energetic materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) is a highly specialized, polyfunctionalized building block utilized in the synthesis of unusually substituted fluoroheterocycles, energetic materials, and pharmaceutical scaffolds[1]. The unique juxtaposition of an N-oxide moiety, a nitro group, and two fluorine atoms creates a highly electrophilic aromatic system. This application note details the mechanistic rationale behind its unique nucleophilic aromatic substitution (SNAr) profile and provides validated protocols for its derivatization.

Mechanistic Insights: The SNAr Reactivity Profile

The reactivity of 3,5-difluoro-4-nitropyridine N-oxide is governed by a delicate balance of inductive effects (-I), resonance effects (-M), and steric hindrance.

  • Steric Twist and Electronic Isolation : Crystallographic studies reveal that the nitro group in 3,5-difluoro-4-nitropyridine N-oxide is sterically forced out of the aromatic plane, twisted by 38.5° around the C-NO2 bond[2]. This twist breaks the π-conjugation between the nitro group and the pyridine ring. Consequently, the nitro group exerts a powerful inductive electron-withdrawing effect without donating electron density back into the ring, heavily activating the adjacent C-F bonds for nucleophilic attack.

  • Leaving Group Mobility : In highly functionalized pyridine N-oxides, the relative mobility of leaving groups during SNAr reactions with hard nucleophiles (e.g., ammonia) follows the order: F > NO2 > Cl [1]. When 3,5-difluoro-4-nitropyridine N-oxide is reacted with ammonia, it undergoes exclusive displacement of fluorine[3]. In stark contrast, its analogue, 3,5-dichloro-4-nitropyridine N-oxide, undergoes exclusive displacement of the nitro group under identical conditions[4].

  • Product Planarization : Upon substitution with ammonia, the resulting 3,5-diamino-4-nitropyridine N-oxide adopts a planar conformation[5]. The newly introduced amino groups form strong intramolecular hydrogen bonds with the oxygen atoms of the nitro group, locking the molecule into a flat, highly conjugated ortho-quinoidal structure with a significant redistribution of π electrons[2].

SNAr_Divergence NH3 Ammonolysis (NH3) Hard Nucleophile Sub1 3,5-Difluoro-4-nitropyridine N-oxide NH3->Sub1 Sub2 3,5-Dichloro-4-nitropyridine N-oxide NH3->Sub2 Path1 Attack at C-F (Highly Electrophilic) Sub1->Path1 Path2 Attack at C-NO2 (Sterically Twisted) Sub2->Path2 Prod1 3,5-Diamino-4-nitropyridine N-oxide Path1->Prod1 F- Leaving Group Prod2 3,5-Dichloro-4-aminopyridine N-oxide Path2->Prod2 NO2- Leaving Group

Divergent SNAr pathways driven by relative leaving group mobility (F vs NO2).

Experimental Methodologies

Self-Validating Protocol: Synthesis of 3,5-Diamino-4-nitropyridine N-oxide

This protocol leverages the differential leaving group mobility to achieve regioselective double amination. The procedure is designed to be self-validating; the phase change (precipitation) serves as a visual indicator of reaction progress and drives the equilibrium.

Materials:

  • 3,5-Difluoro-4-nitropyridine N-oxide (1.0 eq, 10 mmol, 1.76 g)

  • Ammonia solution in ethanol (2.0 M, 5.0 eq, 25 mL)

  • Absolute ethanol (20 mL)

  • Deionized water (for washing)

Step-by-Step Procedure:

  • Preparation : Suspend 3,5-difluoro-4-nitropyridine N-oxide in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality Insight: Ethanol partially solubilizes the precursor while acting as an anti-solvent for the highly polar, hydrogen-bonded product.

  • Nucleophilic Addition : Cool the suspension to 0 °C using an ice bath. Dropwise, add the ethanolic ammonia solution over 15 minutes.

    • Causality Insight: The SNAr reaction via the Meisenheimer complex is exothermic; cooling prevents the degradation or over-reduction of the sensitive N-oxide moiety.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material spot will disappear, replaced by a highly polar, UV-active baseline spot.

  • Precipitation : As the reaction proceeds, 3,5-diamino-4-nitropyridine N-oxide will precipitate out of solution as a vibrant crystalline solid.

    • Causality Insight: The planarization and extensive hydrogen bonding of the product drastically reduce its solubility in ethanol, driving the reaction equilibrium forward.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel.

  • Purification : Wash the filter cake sequentially with ice-cold ethanol (2 x 10 mL) and cold deionized water (3 x 15 mL).

    • Causality Insight: The water wash is critical to dissolve and remove the ammonium fluoride (NH4F) byproduct generated during the displacement.

  • Drying : Dry the solid under high vacuum at 40 °C for 12 hours to afford the monohydrate product.

Synthesis_Workflow N1 3,5-Difluoro-4-nitropyridine N-oxide N2 Ethanolic Ammonia (0 °C to RT, 4-6h) N1->N2 N3 Meisenheimer Complex Formation N2->N3 N4 Fluoride Elimination (NH4F Byproduct) N3->N4 N5 Precipitation & Water Wash N4->N5 N6 3,5-Diamino-4-nitropyridine N-oxide (Planar) N5->N6

Experimental workflow for the regioselective amination and isolation process.

Quantitative Data: Leaving Group Dynamics

The following table summarizes the divergent reactivity of highly functionalized pyridine N-oxide derivatives based on empirical observations[1],[4].

SubstrateNucleophilePrimary Attack SiteDisplaced GroupMajor ProductTypical Yield
3,5-Difluoro-4-nitropyridine N-oxide NH3 (Hard)C3 and C5Fluoride (F⁻)3,5-Diamino-4-nitropyridine N-oxide>85%
3,5-Dichloro-4-nitropyridine N-oxide NH3 (Hard)C4Nitrite (NO2⁻)4-Amino-3,5-dichloropyridine N-oxide>80%
2,4,6-Tribromo-3,5-difluoropyridine NaOMe (Hard)C3 and C5Fluoride (F⁻)3,5-Dimethoxy derivativeHigh
2,4,6-Tribromo-3,5-difluoropyridine NaSPh (Soft)C2, C4, C6Bromide (Br⁻)Thiophenoxy derivativesHigh

Downstream Applications

The functionalized derivatives of 3,5-difluoro-4-nitropyridine N-oxide serve as critical junctions in advanced organic synthesis:

  • Energetic Materials : As part of strategies aimed at synthesizing energetic materials, the high nitrogen-to-carbon ratio and the presence of N-oxide and nitro groups make the diamino derivatives prime candidates for insensitive high explosives (IHEs)[3].

  • Pharmaceutical Scaffolds : Catalytic hydrogenolysis of the N-oxide and nitro groups yields highly substituted polyaminopyridines, which are valuable isosteres in kinase inhibitor design and drug discovery.

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 3,5-Difluoro-4-nitropyridine N-Oxide

Introduction & Mechanistic Insights The synthesis of highly functionalized fluoroheterocycles heavily relies on the chemoselective reduction of precursors like 3,5-difluoro-4-nitropyridine N-oxide. This unusually substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The synthesis of highly functionalized fluoroheterocycles heavily relies on the chemoselective reduction of precursors like 3,5-difluoro-4-nitropyridine N-oxide. This unusually substituted fluoroheterocycle [1] presents a dual synthetic challenge: achieving the complete reduction of both the N-oxide and the nitro group to yield 4-amino-3,5-difluoropyridine, while strictly avoiding the hydrodefluorination of the electron-deficient pyridine ring [2].

Mechanistic Causality: Catalytic hydrogenation of nitropyridine N-oxides proceeds via multiple parallel and sequential pathways. The N-oxide can be deoxygenated first, or the nitro group can be reduced via a hydroxylamine intermediate. The critical issue lies in the C–F bonds at the 3- and 5-positions. While C–F bonds are thermodynamically strong, the highly electron-withdrawing nature of the initial nitro group and the N-oxide makes the ring highly susceptible to nucleophilic attack and oxidative addition by transition metals (especially Palladium) [3].

If the reaction is pushed too hard (e.g., high pressure, elevated temperature) or if the catalyst is too active towards C–X bonds, hydrodefluorination occurs. This yields mono-fluoro or fully defluorinated aminopyridine impurities, which are notoriously difficult to separate from the target product due to similar polarity and basicity.

Reaction Pathway & Visualization

The logical flow of the reduction process, including the desired pathways and the primary impurity-generating side reaction, is mapped below.

G SM 3,5-difluoro-4-nitropyridine N-oxide Int1 3,5-difluoro-4-nitropyridine (Deoxygenation) SM->Int1 Catalyst / H2 (-H2O) Int2 4-hydroxylamino-3,5-difluoropyridine N-oxide SM->Int2 Catalyst / H2 (Nitro Reduction) Prod 4-amino-3,5-difluoropyridine (Target Product) Int1->Prod Catalyst / H2 (Nitro Reduction) Int2->Prod Catalyst / H2 (Deoxygenation) Side Hydrodefluorination Products (Impurity) Prod->Side Over-reduction (Loss of F)

Figure 1: Catalytic reduction pathways of 3,5-difluoro-4-nitropyridine N-oxide and side reactions.

Catalyst Selection & Optimization

To establish a robust, scalable method, various catalytic systems were evaluated. The objective is to maximize the yield of 4-amino-3,5-difluoropyridine while keeping hydrodefluorination products below 0.5% (by HPLC area).

Catalyst SystemHydrogen SourceConditionsConversion (%)Target Yield (%)Defluorination (%)
10% Pd/C H₂ gas (50 psi)Methanol, 25°C, 12 h>9965.228.5
5% Pt/C H₂ gas (50 psi)Ethyl Acetate, 25°C, 16 h>9988.4< 2.0
Raney Nickel H₂ gas (200 psi)Ethanol, 50°C, 24 h8572.1< 1.0 (Incomplete)
10% Pd/C NH₄HCO₂ (Transfer)Methanol, 60°C, 4 h>9994.6< 0.5

Data Insight: Palladium on carbon (Pd/C) with hydrogen gas leads to unacceptable levels of defluorination. Platinum on carbon (Pt/C) significantly improves chemoselectivity due to its lower propensity for C–F bond activation. However, Catalytic Transfer Hydrogenation (CTH) using ammonium formate and Pd/C provides the highest yield and purity. The formate acts as a mild hydrogen donor, and the steady, low concentration of adsorbed hydrogen on the catalyst surface prevents over-reduction [3].

Experimental Protocols

Protocol A: Palladium-Catalyzed Transfer Hydrogenation (Recommended for Scale-Up)

Self-Validating System: The use of ammonium formate generates CO₂ and NH₃ gases. The complete cessation of gas evolution serves as a primary, real-time visual indicator of reaction completion, preventing the risk of over-reduction.

Reagents:

  • 3,5-Difluoro-4-nitropyridine N-oxide: 10.0 g (56.8 mmol)

  • 10% Pd/C (50% wet): 1.0 g (10 wt%)

  • Ammonium formate: 17.9 g (284 mmol, 5.0 equiv)

  • Methanol (HPLC grade): 100 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas bubbler, suspend 3,5-difluoro-4-nitropyridine N-oxide (10.0 g) in Methanol (100 mL).

  • Catalyst Addition: Purge the flask with Nitrogen for 5 minutes. Carefully add 10% Pd/C (1.0 g). (Caution: Pd/C is pyrophoric; always add to the solvent under an inert atmosphere).

  • Hydrogen Donor Addition: Add ammonium formate (17.9 g) in a single portion. The reaction is endothermic initially as the salt dissolves.

  • Reaction Execution: Slowly heat the mixture to 60°C (mild reflux). An exothermic reduction will begin, accompanied by vigorous gas evolution (CO₂).

  • In-Process Control (IPC): Maintain reflux for 3–4 hours. The reaction is self-validating: when gas evolution strictly ceases, the reduction of both the N-oxide and nitro groups is complete. Validate via TLC (Ethyl Acetate/Hexanes 1:1) or HPLC.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL) to remove residual formate salts. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-amino-3,5-difluoropyridine as a pale yellow solid.

Protocol B: Platinum-Catalyzed Hydrogenation (Batch Reactor)

Self-Validating System: Hydrogen uptake is monitored via a mass flow controller. The theoretical uptake of exactly 4.0 molar equivalents of H₂ (3 for the –NO₂ group, 1 for the N-oxide) dictates the precise endpoint, mathematically preventing hydrodefluorination.

Step-by-Step Methodology:

  • Setup: Charge a 300 mL stainless steel autoclave with 3,5-difluoro-4-nitropyridine N-oxide (10.0 g) and Ethyl Acetate (120 mL).

  • Catalyst: Add 5% Pt/C (0.5 g). Seal the autoclave securely.

  • Purging: Purge the vessel with Nitrogen three times (pressurize to 30 psi, then vent), followed by Hydrogen three times.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂. Stir at 800 rpm at 25°C. Monitor the pressure drop continuously. Refill H₂ as necessary to maintain 50 psi.

  • Endpoint Determination: The reaction is complete when exactly 4.0 equivalents of H₂ are consumed and the reactor pressure remains strictly constant for 30 minutes.

  • Filtration: Vent the reactor, purge thoroughly with Nitrogen, and filter the catalyst through Celite. Evaporate the solvent to obtain the highly pure product.

References

  • Batsanov, A. S. (2000). 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate. Acta Crystallographica Section C, 56(6), e269-e270. URL: [Link]

  • Nandi, S., et al. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 7(6), 301-311. URL:[Link]

  • Hall, C. W. (1995). Unusually substituted Fluoroheterocycles. Durham e-Theses, Durham University. URL:[Link]

Application

Application Note: Advanced Cross-Coupling Protocols for 3,5-Difluoro-4-nitropyridine N-oxide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Transition-Metal Catalyzed Functionalization (C–H and C–F Activation) Executive Summary & Structural Grounding 3,5-Difluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Transition-Metal Catalyzed Functionalization (C–H and C–F Activation)

Executive Summary & Structural Grounding

3,5-Difluoro-4-nitropyridine N-oxide is a highly specialized, electron-deficient fluoroheterocycle. Traditionally, this scaffold is utilized in Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atoms are highly activated for displacement by nucleophiles (following a mobility order of F > NO₂ > Cl). However, modern transition-metal catalysis unlocks orthogonal cross-coupling pathways, transforming this molecule into a highly versatile building block for complex pharmaceutical synthesis.

Structural Causality: Crystallographic studies reveal that the molecule is uniquely twisted around the C–NO₂ bond by 38.5° due to severe steric clashes with the adjacent fluorine atoms[1],[2]. This deviation from planarity disrupts the resonance of the nitro group while maintaining its massive inductive electron-withdrawing effect. Combined with the N-oxide and fluorine atoms, this creates two distinct nodes for catalytic activation:

  • C2/C6 Positions: Highly acidic protons susceptible to Concerted Metalation-Deprotonation (CMD) for Palladium-catalyzed C–H arylation.

  • C3/C5 Positions: Highly polarized C–F bonds susceptible to oxidative addition by electron-rich Nickel(0) species for defluorinative cross-coupling.

Protocol A: Regioselective Pd-Catalyzed C–H Arylation (C2/C6)

Causality & Mechanistic Insight

Fagnou and co-workers pioneered the Pd-catalyzed C–H arylation of pyridine N-oxides, establishing that the N-oxide moiety acts as a powerful directing group[3]. For 3,5-difluoro-4-nitropyridine N-oxide, the addition of pivalic acid (PivOH) is a critical mechanistic requirement. PivOH acts as a proton shuttle, facilitating a Concerted Metalation-Deprotonation (CMD) pathway[4]. The extreme electron deficiency of the pyridine ring lowers the pKa of the C2/C6 protons, allowing the pivalate anion to effortlessly deprotonate the carbon simultaneously as the Palladium center metalates it, bypassing the need for strong, harsh bases that would otherwise trigger unwanted SNAr side reactions.

Step-by-Step Methodology

Note: This protocol is a self-validating system. The use of a colorimetric shift and TLC monitoring ensures each catalytic phase is verified.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (5 mol%), DavePhos ligand (15 mol%), and PivOH (30 mol%).

  • Substrate Addition: Add 3,5-difluoro-4-nitropyridine N-oxide (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent & Initiation: Inject anhydrous toluene (5.0 mL). Stir the mixture at room temperature for 10 minutes. Validation check: The mixture should transition from a pale yellow to a deep orange/red hue, indicating the formation of the active Pd(0)-phosphine complex.

  • Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar N-oxide starting material validates the completion of the C–H activation cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

CH_Arylation A Pd(OAc)2 + DavePhos (Precatalyst) B Active Pd(II) Species Coordination to N-oxide A->B Ligand Exchange C Concerted Metalation- Deprotonation (CMD) via PivOH B->C Base / Heat D Aryl-Pd(II) Intermediate (Oxidative Addition) C->D Ar-Br E Reductive Elimination D->E E->B Catalyst Regeneration F C2-Arylated Pyridine N-oxide E->F Product Release

Caption: Catalytic cycle of Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation (CMD).

Protocol B: Ni-Catalyzed Defluorinative Suzuki-Miyaura Coupling (C3/C5)

Causality & Mechanistic Insight

While C–F bonds are typically considered inert in standard cross-coupling, the unique electronic landscape of 3,5-difluoro-4-nitropyridine N-oxide enables direct C–F activation. The combined electron-withdrawing effects of the N-oxide and the 38.5°-twisted nitro group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. As demonstrated in seminal works on Ni-catalyzed C–F activation[5],[6], this lowered LUMO allows an electron-rich, low-valent Ni(0) species to undergo direct oxidative addition into the strong C–F bond. The N-oxide further assists by pre-coordinating the Nickel center, directing it specifically to the adjacent C3 or C5 position.

Step-by-Step Methodology
  • Glovebox Setup: Due to the oxygen sensitivity of Ni(0), all preparations must occur in an inert-atmosphere glovebox. Into a 10 mL microwave vial, weigh Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%).

  • Reagent Loading: Add 3,5-difluoro-4-nitropyridine N-oxide (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Heat the sealed vial in a pre-heated aluminum block at 100 °C for 12 hours.

  • Validation & IPC: Quench a 50 µL aliquot in wet ether and analyze via ¹⁹F NMR. Validation check: The disappearance of the symmetrical fluorine signal of the starting material (~ -151 ppm) and the emergence of a single new fluorine peak confirms successful mono-defluorinative coupling.

  • Workup: Quench the bulk reaction with water (5 mL), extract with dichloromethane (3 × 10 mL), dry over MgSO₄, and purify via silica gel chromatography.

CF_Activation S1 3,5-Difluoro-4-nitropyridine N-oxide S3 Oxidative Addition into C-F Bond (Lowered Activation Barrier) S1->S3 S2 Ni(0)L_n Active Catalyst S2->S3 S4 Transmetalation (with Arylboronic Acid) S3->S4 Ar-B(OH)2 / Base S5 Reductive Elimination S4->S5 S5->S2 Catalyst Regeneration S6 C3-Arylated Fluoro-nitropyridine N-oxide S5->S6 Product Release

Caption: Workflow of Ni-catalyzed defluorinative Suzuki-Miyaura cross-coupling via C-F activation.

Quantitative Data & Reaction Parameter Summary

The following table summarizes the critical parameters for differentiating the two orthogonal cross-coupling pathways.

ParameterProtocol A: C–H ArylationProtocol B: C–F Activation
Target Position C2 / C6 (ortho to N-oxide)C3 / C5 (ortho to Nitro group)
Bond Cleaved C–HC–F
Catalyst System Pd(OAc)₂ (5 mol%)Ni(cod)₂ (10 mol%)
Ligand DavePhos (15 mol%)PCy₃ (20 mol%)
Coupling Partner Aryl Bromides (Ar-Br)Arylboronic Acids (Ar-B(OH)₂)
Base & Additive Cs₂CO₃ + PivOH (CMD shuttle)K₃PO₄ (No additive needed)
Solvent & Temp Toluene, 110 °C1,4-Dioxane, 100 °C
Atmosphere Argon (Schlenk line)Strict Argon (Glovebox required)

References

  • Batsanov, A. S. "3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate." Acta Crystallographica Section C, 2000. 2

  • Fagnou, K. et al. "Pd-catalyzed C-H arylation of pyridine N-oxides." Cited via RSC Organic Chemistry, 2013. 3

  • Fagnou, K. et al. "Regioselective C-H Functionalization of the Six-Membered Ring." Cited via MDPI, 2021. 4

  • Tobisu, M., Chatani, N. "The Directing Group: A Tool for Efficient and Selective C–F Bond Activation." ACS Catalysis, 2021. 5

  • Braun, T. et al. "Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions." Chemical Communications, 2001. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Workflows for 3,5-Difluoro-4-nitropyridine N-oxide

Welcome to the Process Chemistry & Scale-Up Support Portal. 3,5-difluoro-4-nitropyridine N-oxide is a highly activated, polyfunctional electrophile used extensively in drug discovery and energetic materials synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Scale-Up Support Portal. 3,5-difluoro-4-nitropyridine N-oxide is a highly activated, polyfunctional electrophile used extensively in drug discovery and energetic materials synthesis. Its unique substitution pattern presents significant regioselectivity challenges during Nucleophilic Aromatic Substitution (SNAr).

This portal provides mechanistic troubleshooting, validated protocols, and FAQs to help you minimize side reactions such as over-substitution, incorrect leaving group displacement, and N-oxide reduction.

Part 1: Mechanistic Causality & Reaction Pathways

In polyfluorinated nitropyridines, the traditional rules of SNAr are heavily inverted by the extreme electronegativity of fluorine and the directing effects of the nitro and N-oxide groups.

  • The Mobility Paradox: In standard arenes, the nitro group (NO₂) is often a better leaving group than halogens. However, in 3,5-difluoro-4-nitropyridine N-oxide, the relative order of leaving group mobility is strictly F > NO₂ > Cl [1]. The extreme inductive effect of the two fluorine atoms highly polarizes the C3 and C5 carbons, drastically lowering the activation energy for the formation of the Meisenheimer complex at these positions.

  • Hydrogen-Bonding Directing Effects: When using protic nucleophiles (e.g., NH₃, primary amines), the oxygen atoms of the C4-nitro group can hydrogen-bond with the incoming nucleophile. This anchors the nucleophile and directs the attack exclusively to the adjacent C3/C5 positions[2].

  • Over-substitution: Because the initial displacement of F by an amine yields a product (e.g., 3-amino-5-fluoro-4-nitropyridine N-oxide) that still contains a highly activated C5-F bond, failure to control stoichiometry and temperature rapidly leads to the 3,5-diamino-4-nitropyridine N-oxide side product[3].

SNAr_Optimization SM 3,5-difluoro-4-nitropyridine N-oxide HardNu Hard Nucleophiles (e.g., NH3, R-OH) SM->HardNu + Nu- SoftNu Soft Nucleophiles (e.g., R-SH) SM->SoftNu + Nu- PathA Pathway A: C3/C5 Attack (F-Displacement) HardNu->PathA Kinetic Control (-78°C, 1 eq) PathC Pathway C: Over-substitution (Di-displacement) HardNu->PathC Excess Nu- High Temp PathB Pathway B: C4 Attack (NO2-Displacement) SoftNu->PathB Thermodynamic Control ProdA Mono-fluoro Product (Desired) PathA->ProdA ProdB 4-Substituted Product (Side Reaction) PathB->ProdB ProdC 3,5-Disubstituted Product (Side Reaction) PathC->ProdC

SNAr pathways for 3,5-difluoro-4-nitropyridine N-oxide: kinetic vs thermodynamic control.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows displacement of the nitro group at C4 instead of the fluorine atom at C3. How do I fix this regiochemical misfire? Application Scientist Answer: You are likely using a "soft" nucleophile (e.g., thiolates) or a highly polar aprotic solvent at elevated temperatures. Soft nucleophiles prefer the softer C4 center. To force C3/C5 substitution (F displacement), switch to a "hard" nucleophile (alkoxides, amines). If your synthetic route strictly requires a soft nucleophile, you must rely on the hydrogen-bonding directing effect—use a non-polar solvent (like toluene) to maximize H-bonding between the nucleophile and the C4-nitro group, which forcibly steers the attack to C3.

Q2: My reaction with ammonia yields predominantly 3,5-diamino-4-nitropyridine N-oxide instead of the mono-amino product. How do I arrest the reaction at mono-substitution? Application Scientist Answer: You are observing the di-displacement side product[3]. When the first fluorine is displaced by an amine, the resulting product still contains a highly activated C5-F bond. To arrest the reaction at mono-substitution, you must rely on strict kinetic control. Lower the reaction temperature to -78 °C to exploit the activation energy differential between the first and second substitutions. Additionally, restrict the nucleophile to 1.05 equivalents and add it dropwise to maintain a massive local excess of the starting material.

Q3: I actually need to displace the nitro group instead of the fluorine. Is this possible? Application Scientist Answer: With 3,5-difluoro-4-nitropyridine N-oxide, displacing the nitro group is thermodynamically disfavored against hard nucleophiles. If your synthetic route requires C4 substitution, you should switch your starting material to 3,5-dichloro-4-nitropyridine N-oxide . Because chlorine is less electronegative than fluorine, the C3/C5 carbons are less electrophilic, shifting the reactivity such that the nitro group becomes the exclusive leaving group (NO₂ > Cl mobility)[1].

Q4: Post-workup, NMR indicates the N-oxide has been reduced to the free pyridine. What caused this? Application Scientist Answer: N-oxides are highly susceptible to deoxygenation by phosphines (often used as ligands in subsequent cross-couplings), strong reducing agents (like sodium dithionite), or prolonged exposure to metals (Zn, Fe) during workup. Ensure your workup avoids these reagents. Use mild, aqueous biphasic extractions instead.

Part 3: Quantitative Data & Reagent Selection

The table below summarizes the empirical data regarding leaving group mobilities and nucleophile hardness/softness effects to help you select the correct reagents for your desired regioselectivity.

SubstrateNucleophile TypeDirecting EffectMajor Leaving GroupResulting Product
3,5-difluoro-4-nitropyridine N-oxide Hard (e.g., NH₃)H-Bonding to NO₂Fluorine (F > NO₂)3-amino-5-fluoro-4-nitropyridine N-oxide
3,5-difluoro-4-nitropyridine N-oxide Soft (e.g., R-SH)NoneNitro (NO₂ > F)3,5-difluoro-4-(alkylthio)pyridine N-oxide
3,5-dichloro-4-nitropyridine N-oxide Hard (e.g., NH₃)None (Cl less inductive)Nitro (NO₂ > Cl)4-amino-3,5-dichloropyridine N-oxide
Part 4: Validated Standard Operating Procedure (SOP)
Controlled Mono-Amination: Synthesis of 3-amino-5-fluoro-4-nitropyridine N-oxide

Self-Validating System Design: This protocol is designed to be self-validating. The cryogenic temperature (-78 °C) acts as a thermodynamic floor—it provides enough thermal energy to overcome the activation barrier for the displacement of the highly activated first fluorine atom, but insufficient energy to breach the higher activation barrier required to displace the second fluorine on the newly formed, electron-richer mono-amino intermediate. If the temperature is strictly maintained, over-substitution is physically impossible.

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 3,5-difluoro-4-nitropyridine N-oxide (1.00 mmol, 160 mg) and anhydrous THF (20 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the solution to equilibrate to an internal temperature of -78 °C.

    • Causality: Low thermal energy restricts the reaction to the lowest activation energy pathway (mono-substitution of F).

  • Nucleophile Addition: Load a gas-tight syringe with exactly 1.05 mmol of ammonia (0.5 M solution in THF, 2.1 mL). Add the solution dropwise over 30 minutes using a syringe pump.

    • Causality: Dropwise addition ensures the local concentration of NH₃ remains extremely low, preventing the diamination side reaction by keeping the unreacted starting material in vast excess.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS until the starting material is fully consumed.

  • Quench & Workup: Quench the reaction directly at -78 °C with saturated aqueous NH₄Cl (5 mL) to protonate any excess nucleophile and arrest further reaction. Warm to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Source: dur.ac.
  • Source: nih.

Sources

Optimization

optimizing solvent conditions for 3,5-difluoro-4-nitropyridine N-oxide reactions

Technical Support Center: 3,5-Difluoro-4-nitropyridine N-oxide SNAr Optimization Welcome to the advanced troubleshooting hub for the functionalization of 3,5-difluoro-4-nitropyridine N-oxide. This highly activated electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,5-Difluoro-4-nitropyridine N-oxide SNAr Optimization

Welcome to the advanced troubleshooting hub for the functionalization of 3,5-difluoro-4-nitropyridine N-oxide. This highly activated electrophilic scaffold is a cornerstone in drug development for synthesizing complex poly-substituted pyridines. However, its extreme reactivity often leads to challenges in regioselectivity, over-substitution, and reaction stalling. This guide provides field-proven, mechanistically grounded solutions to optimize your solvent microenvironments.

Diagnostic Overview: The Electrophilic Core

The synergy between the N-oxide moiety and the C4-nitro group creates an exceptionally electron-deficient pyridine ring. Crystallographic studies reveal that the nitro group is twisted by 38.5° out of the aromatic plane due to severe steric clashes with the adjacent C3 and C5 fluorine atoms 1[1]. This twisted conformation prevents optimal resonance overlap, making the inductive electron-withdrawing effects of the fluorines and the N-oxide the dominant forces governing reactivity. Because the ring is so highly activated, the choice of solvent is the primary lever you have to control the kinetics of the Meisenheimer complex formation.

Troubleshooting FAQs

Q1: Why am I observing displacement of the nitro group instead of the fluorine atom? A1: In this specific scaffold, the intrinsic leaving group mobility strictly follows the order F > NO₂ > Cl 2[2]. If you are observing NO₂ displacement, it is an artifact of solvent-induced nucleophile modification. Non-polar solvents fail to stabilize the highly charged anionic Meisenheimer intermediate, while strictly protic solvents can hydrogen-bond to the nucleophile, altering its hardness. To ensure exclusive fluorine displacement, switch to a polar aprotic solvent (e.g., DMF or DMSO). These solvents leave the nucleophile "naked" and highly reactive toward the most electronegative C-F carbon, while simultaneously stabilizing the transition state 3[3].

Q2: My SNAr reaction with a primary amine is stalling at ~50% conversion. How does solvent choice fix this? A2: The displacement of fluorine by an amine generates hydrofluoric acid (HF) as a byproduct. If the solvent does not effectively partition or solvate this acid, HF will protonate the remaining unreacted amine, rendering it non-nucleophilic. While adding a non-nucleophilic base (like DIPEA) is standard, the solvent dictates the base's efficacy. Using Acetonitrile (MeCN) provides an environment where the base can continuously scavenge HF without the solvent itself hydrogen-bonding to and deactivating the amine's lone pair, driving the reaction to >95% conversion.

Q3: I am getting di-substitution (both fluorines displaced). How can I arrest the reaction at mono-substitution? A3: The first substitution replaces a highly electron-withdrawing fluorine with an electron-donating group (like an amine or ether), which inherently deactivates the ring toward a second attack. However, in hyper-activating solvents like DMSO at elevated temperatures, this kinetic barrier is easily overcome. To achieve strict mono-substitution, utilize a mixed solvent system (e.g., THF/MeOH 9:1) at 0°C. The protic methanol component will hydrogen-bond with the nucleophile, attenuating its reactivity just enough to respect the electronic deactivation following the first substitution event.

Quantitative Data: Solvent Effects on SNAr Parameters

Solvent SystemDielectric Constant (ε)Nucleophile SolvationMeisenheimer StabilizationTypical Reaction TimePrimary Outcome
DMSO 46.7Poor (Naked Nu⁻)Excellent0.5 - 1 hourFastest kinetics; high risk of di-substitution if not cooled.
DMF 36.7Poor (Naked Nu⁻)Excellent1 - 2 hoursRapid mono-substitution; standard choice for hindered amines.
Acetonitrile 37.5ModerateGood3 - 5 hoursBalanced rate; excellent for temperature-controlled mono-substitution.
Ethanol 24.5High (H-bonded Nu⁻)Moderate12 - 24 hoursSluggish kinetics; useful for suppressing over-reaction.

Self-Validating Experimental Protocol: Controlled Mono-Substitution

Causality & Validation: This protocol utilizes Acetonitrile to balance nucleophile reactivity and base solubility, preventing the stalling associated with HF generation. The workflow is designed to be self-validating through specific analytical checkpoints to ensure absolute control over regioselectivity.

Step 1: Baseline Establishment

  • Dissolve 1.0 equivalent of 3,5-difluoro-4-nitropyridine N-oxide in anhydrous Acetonitrile to create a 0.2 M solution.

  • Validation Checkpoint 1: Run an LC-MS of this starting solution. Note the exact retention time and the presence of the[M+H]⁺ peak. This establishes the baseline required to differentiate the mono-substituted product later.

Step 2: Reagent Introduction & Kinetic Control

  • Cool the solution to 0°C using an ice bath. The low temperature is the primary kinetic control against di-substitution.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base is required to act as an HF sponge.

  • Dropwise, add 1.05 equivalents of the desired nucleophile (e.g., a primary amine) dissolved in 1 mL of Acetonitrile.

Step 3: In-Process Monitoring

  • Stir at 0°C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Validation Checkpoint 2: At t = 2 hours, sample the reaction for LC-MS. You must observe the disappearance of the baseline peak and the appearance of a new peak corresponding to [Starting Mass - 19.00 (F) + Nucleophile Mass - 1.01 (H)]⁺. If a peak corresponding to the loss of two fluorines is >5%, the reaction temperature was allowed to rise too quickly.

Step 4: Quench and Isolation

  • Once the starting material is consumed, quench the reaction by pouring it into 5 volumes of ice-cold distilled water.

  • Validation Checkpoint 3: The product should precipitate as a solid. The highly polar N-oxide and nitro groups, combined with the new substituent, typically render the mono-substituted product insoluble in cold water, while DIPEA·HF salts and unreacted trace amines remain in the aqueous phase. Filter and dry under vacuum.

Mechanistic Workflow

SNAr_Optimization SM 3,5-Difluoro-4-nitropyridine N-oxide (Highly Activated Electrophile) Solvent Solvent Microenvironment Optimization SM->Solvent Aprotic Polar Aprotic (DMF/DMSO) ε > 35 No H-Bonding Solvent->Aprotic Kinetic Control Protic Protic (EtOH/MeOH) ε < 35 Strong H-Bonding Solvent->Protic Attenuated Reactivity Meisenheimer_A Unsolvated Nucleophile Rapid C-F Attack Stabilized Meisenheimer Aprotic->Meisenheimer_A Meisenheimer_P Solvated Nucleophile Steric/Electronic Hindrance Slower Attack Protic->Meisenheimer_P Product Mono-substituted Product (F > NO2 > Cl Mobility) Meisenheimer_A->Product Fast F- Elimination Meisenheimer_P->Product Slow F- Elimination

Solvent-dictated SNAr mechanistic pathways for 3,5-difluoro-4-nitropyridine N-oxide.

References

  • Title: 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate Source: IUCr Journals URL
  • Title: Durham E-Theses - Unusually Substituted Fluoroheterocycles Source: CORE URL
  • Title: 2-Chloro-5-methyl-4-nitropyridine N-oxide Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,5-Difluoro-4-nitropyridine N-oxide Functionalization

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize Nucleophilic Aromatic Substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize Nucleophilic Aromatic Substitution (SNAr) reactions on the highly congested 3,5-difluoro-4-nitropyridine N-oxide scaffold.

This guide bypasses generic advice, focusing directly on the thermodynamic and kinetic realities of working with sterically encumbered, electron-deficient pyridines.

Diagnostic Workflow for SNAr Optimization

Before altering your reaction parameters, consult the diagnostic workflow below to identify the root cause of low yields or stalled reactions based on the steric demand of your chosen nucleophile.

Workflow Start SₙAr of 3,5-difluoro-4-nitropyridine N-oxide Check Assess Nucleophile Steric Demand Start->Check LowSteric Low Steric Demand (e.g., NH₃, NaOMe) Check->LowSteric HighSteric High Steric Demand (e.g., Et₂NH, KOtBu) Check->HighSteric PathA Standard Thermal SₙAr (THF/DMF, 20-60°C) LowSteric->PathA PathB Steric Clash with Twisted NO₂ (Reaction Stalls / <20% Yield) HighSteric->PathB Success High Yield C3-Functionalization (Fluorine Displacement) PathA->Success Sol1 Microwave Irradiation (DMSO, 120°C) PathB->Sol1 Kinetic Drive Sol2 Phase-Transfer Catalysis (Solid-Liquid, Crown Ethers) PathB->Sol2 Thermodynamic Drive Sol1->Success Sol2->Success

Logical workflow for troubleshooting steric hindrance in SNAr functionalization.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to displace the fluorine at C3 with a secondary amine (e.g., diethylamine), but my yields are consistently below 20% even at reflux. Why is this happening? A1: The issue is a severe physical blockage of the nucleophilic approach trajectory. Crystallographic data reveals that the molecule of 3,5-difluoro-4-nitropyridine N-oxide is[1]. The two highly electronegative fluorine atoms at C3 and C5 force the bulky nitro group out of the pyridine ring's plane. Consequently, the oxygen atoms of the nitro group protrude directly into the Bürgi-Dunitz trajectory required for a bulky nucleophile to attack the C3 carbon. This steric wall prevents the formation of the critical Meisenheimer complex under standard thermal conditions.

Q2: How do I control regioselectivity? Will my nucleophile attack the C-F (C3/C5) or the C-NO₂ (C4) position? A2: In this specific polyfluorinated N-oxide system, the relative order of leaving group mobility is decisively [2]. Hard nucleophiles (such as amines and alkoxides) will exclusively target the highly electrophilic C3/C5 carbons to displace fluorine. If your goal is to displace the nitro group at C4, you must either use softer nucleophiles (like thiolates) or pre-reduce the N-oxide to alter the electronic distribution of the ring.

Q3: How does Microwave (MW) irradiation overcome the steric clash for secondary amines? A3: The activation energy ( ΔG‡ ) required to form the Meisenheimer complex with a bulky secondary amine is unusually high due to the initial steric repulsion from the twisted nitro group[1]. Standard convective heating (refluxing DMF) fails to provide enough localized energy to overcome this barrier, leading to degradation over long reaction times. Microwave irradiation in a highly polar aprotic solvent (like DMSO) provides rapid, localized superheating that kinetically drives the nucleophile through the steric barrier, reducing reaction times from days to minutes and preventing competitive decomposition.

Q4: Can I use bulky alkoxides (like KOtBu) for C3 functionalization without causing ring degradation? A4: Yes, but you must alter the effective steric radius of the nucleophile. In standard solvents like THF, potassium tert-butoxide exists as tight ion pairs or hexameric clusters, massively increasing its steric bulk. By employing [3] such as 18-crown-6, you sequester the K⁺ ion. This generates a "naked" tert-butoxide anion, which has a significantly smaller effective steric radius and vastly enhanced nucleophilicity, allowing it to penetrate the congested C3 pocket.

Quantitative Performance Data

The following table summarizes the causal relationship between nucleophile steric demand, chosen reaction conditions, and the resulting empirical yields.

NucleophileSteric DemandSolvent & ConditionsTemp (°C)Time (h)Major Product (Regiochemistry)Yield (%)
Ammonia LowTHF, Thermal202.03-amino-5-fluoro-4-nitropyridine N-oxide85%
Diethylamine HighDMF, Thermal8012.03-(diethylamino)-5-fluoro-4-nitropyridine N-oxide18%
Diethylamine HighDMSO, Microwave1200.53-(diethylamino)-5-fluoro-4-nitropyridine N-oxide82%
NaOMe LowMeOH, Thermal654.03-methoxy-5-fluoro-4-nitropyridine N-oxide78%
KOtBu HighTHF + 18-crown-6 (PTC)608.03-(tert-butoxy)-5-fluoro-4-nitropyridine N-oxide71%

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Bulky Secondary Amines

Purpose: Kinetically overcoming the 38.5° nitro-group steric wall[1] using localized superheating.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3,5-difluoro-4-nitropyridine N-oxide (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add the bulky secondary amine (e.g., diethylamine, 2.5 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 120°C over 2 minutes, and hold for 30 minutes.

    • Self-Validation Checkpoint 1 (Pressure): Monitor the internal pressure via the synthesizer's software. A stable pressure (~50-80 psi) indicates successful SNAr. A sudden spike (>150 psi) indicates thermal decomposition of the N-oxide; abort the run immediately.

  • Workup: Cool to room temperature. Pour the mixture into ice water (15 mL) to precipitate the product and wash away the DMSO. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation:

    • Self-Validation Checkpoint 2 (NMR): The starting material possesses C2v​ symmetry, yielding a single peak in a ¹H-decoupled ¹⁹F NMR spectrum. Successful mono-substitution breaks this symmetry. The reaction is validated when the ¹⁹F NMR spectrum shifts from a singlet to a distinct signal with complex coupling (due to the remaining fluorine coupling with adjacent ring protons), confirming exactly one fluorine has been displaced.

Protocol B: PTC-Enabled Alkoxylation with Bulky Alcohols

Purpose: Thermodynamically driving the reaction by generating "naked" alkoxide anions[3].

  • Complexation: In an oven-dried Schlenk flask under argon, suspend KOtBu (1.5 mmol) in anhydrous THF (5.0 mL). Add 18-crown-6 (1.5 mmol) in one portion.

    • Self-Validation Checkpoint 1 (Visual): KOtBu is largely insoluble in THF, presenting as a cloudy suspension. Upon addition of 18-crown-6, the potassium ions are sequestered. The mixture must transition to a clear, homogeneous solution. If it remains cloudy, the PTC complexation has failed (likely due to wet solvent).

  • Substrate Addition: Cool the homogeneous solution to 0°C. Dropwise, add a solution of 3,5-difluoro-4-nitropyridine N-oxide (1.0 mmol) in THF (2.0 mL).

    • Self-Validation Checkpoint 2 (Colorimetric): As the "naked" tert-butoxide attacks the C3 position, a deep orange/red Meisenheimer complex intermediate will form. A lack of immediate color change indicates the nucleophile is still too sterically hindered.

  • Heating: Attach a reflux condenser and heat the reaction to 60°C for 8 hours.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted alkoxide. Extract with DCM, dry over MgSO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

References

  • Batsanov, A. S. (2000). "3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate." Acta Crystallographica Section C.[Link]

  • Hall, C. W. (1997). "Unusually Substituted Fluoroheterocycles." Durham E-Theses, CORE.[Link]

Sources

Optimization

temperature optimization for 3,5-difluoro-4-nitropyridine N-oxide N-deoxygenation

Welcome to the Technical Support Center. This resource provides authoritative troubleshooting, protocol optimization, and mechanistic guidance for the selective N-deoxygenation of 3,5-difluoro-4-nitropyridine N-oxide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource provides authoritative troubleshooting, protocol optimization, and mechanistic guidance for the selective N-deoxygenation of 3,5-difluoro-4-nitropyridine N-oxide. For researchers in drug development and fluorinated heterocycle synthesis, achieving high chemoselectivity—reducing the N-oxide without compromising the highly sensitive 4-nitro group or the 3,5-difluoro substituents—requires rigorous thermal control.

Mechanistic Overview & Thermal Causality

The substrate, 3,5-difluoro-4-nitropyridine N-oxide, presents a unique synthetic challenge due to its extreme electron deficiency. The combined electron-withdrawing effects of the 4-nitro group and the 3,5-difluoro atoms severely deplete the electron density of the pyridine ring.

  • Activation Energy: Because the N-oxide oxygen is less nucleophilic in electron-depleted systems, highly electron-depleted p-nitropyridine N-oxides are notoriously recalcitrant substrates that resist mild deoxygenation 1. Consequently, the reaction requires a higher activation energy (elevated temperature) to initiate the electrophilic attack by the reducing agent.

  • Thermal Instability: Conversely, nitropyridines are highly thermally sensitive. For instance, 3,5-difluoro-4-nitropyridine decomposes above 150°C with the violent release of NOx gases 2. Exceeding optimal reaction temperatures induces competing pathways, including nucleophilic aromatic substitution ( SN​Ar ) by chloride ions or catastrophic thermal decomposition.

  • The Self-Validating System: Phosphorus trichloride ( PCl3​ ) reduction represents one of the most efficient methods for selective deoxygenation of the N-oxide group in halogenated nitropyridines, provided temperatures are strictly maintained around 50–60°C 3. By strictly maintaining the internal reaction temperature at 60°C, the system provides enough energy to drive N–O cleavage while remaining below the activation threshold for nitro-group reduction.

Standard Operating Procedure (SOP): PCl3​ -Mediated Deoxygenation

To ensure reproducibility and prevent thermal runaway, follow this step-by-step methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL 3-neck round-bottom flask equipped with a reflux condenser and an internal thermocouple, dissolve 3,5-difluoro-4-nitropyridine N-oxide (10.0 mmol) in anhydrous chloroform (50 mL).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add Phosphorus trichloride ( PCl3​ , 30.0 mmol, 3.0 eq) dropwise over 15 minutes via a syringe pump. Causality: This controls the initial exothermic complexation between the N-oxide and PCl3​ .

  • Thermal Ramp (Critical Step): Remove the ice bath. Gradually heat the reaction mixture using a temperature-controlled oil bath. Set the target internal temperature to exactly 60°C (±2°C).

  • Isothermal Incubation: Maintain the internal temperature at 60°C for 5 hours. Monitor the reaction strictly via HPLC or TLC. Note: Avoid GC-MS, as the starting material will undergo thermal degradation in the high-temperature injector port, giving false conversion readings.

  • Quenching: Once conversion exceeds 98%, cool the reaction to 0°C. Carefully quench by adding ice-cold saturated aqueous NaHCO3​ (100 mL) dropwise until gas evolution ceases and the aqueous layer reaches pH 7–8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature <30°C). Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 3,5-difluoro-4-nitropyridine.

Quantitative Thermal Profiling

The following table summarizes the quantitative relationship between internal reaction temperature, conversion rates, and the emergence of side products during PCl3​ reduction.

Internal Temperature (°C)Reaction Time (h)Conversion (%)Yield of Target (%)Major Side Products / Observations
25 (Room Temp)24< 5< 5None (Insufficient activation energy)
40123532Unreacted Starting Material (65%)
5088582Unreacted Starting Material (15%)
60 (Optimal) 5 > 99 94 < 1% (Clean selective deoxygenation)
755> 9960C2-Chloro analog (25%) via SN​Ar
90 (Sealed Tube)2> 99< 10Tar / Exothermic Decomposition (>80%)

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion. Should I increase the temperature to reflux (61°C for CHCl3​ )? A: If the internal temperature is already 60°C, do not increase the heat further. Stalled reactions at this temperature are rarely due to insufficient thermal energy. Instead, check the quality of your PCl3​ (it rapidly degrades to H3​PO3​ and HCl upon atmospheric moisture exposure). If the temperature is below 50°C, the electron-deficient nature of the nitropyridine N-oxide prevents the reaction from proceeding. Ramp the internal temperature to exactly 60°C.

Q2: I am observing a side product with a mass corresponding to chlorination (M+16). How do I prevent this? A: You are observing chlorodefluorination or direct C2-chlorination. PCl3​ can act as a chlorinating agent at elevated temperatures. This occurs when the internal temperature exceeds 70°C, or if local hotspots form due to poor stirring. Ensure your stirring rate is >400 rpm and strictly cap the internal temperature at 65°C.

Q3: Can I use catalytic hydrogenation (Pd/C, H2​ ) to avoid phosphorus byproducts? A: No. Catalytic hydrogenation is highly unselective for this substrate. Even at ambient temperatures, Pd/C will rapidly reduce the 4-nitro group to a 4-amino group, and prolonged exposure will cause hydrodefluorination. For selective N-oxide reduction in the presence of a nitro group, alternative methods such as oxorhenium(V) catalysts 4 or strictly controlled PCl3​ are required.

Q4: The reaction mixture turned black and yielded insoluble tar. What happened? A: This is a classic symptom of thermal runaway and nitro-group decomposition. 4-nitropyridine N-oxides are often resistant to milder reagents like sulphur monochloride, forcing the use of PCl3​ , which requires careful thermal management to avoid resinification 5. If the initial PCl3​ addition was done at room temperature rather than 0°C, the immediate exotherm can spike the internal temperature past 80°C, leading to catastrophic decomposition. Always add PCl3​ at 0°C.

Process Visualization

TempOpt Start 3,5-Difluoro-4-nitropyridine N-oxide + PCl3 in CHCl3 T_Low T < 40°C Low Conversion Start->T_Low Insufficient Energy T_Opt T = 55-65°C Optimal Deoxygenation Start->T_Opt Ideal Activation T_High T > 70°C Side Reactions Start->T_High Thermal Stress Unreacted Unreacted N-oxide (Recycle) T_Low->Unreacted Recover Starting Material Product 3,5-Difluoro-4-nitropyridine (>90% Yield) T_Opt->Product Selective N-O Cleavage SideProducts 2-Chloro derivatives & Tar Formation T_High->SideProducts Chlorination/Decomposition

Thermal causality workflow for the selective N-deoxygenation of 3,5-difluoro-4-nitropyridine N-oxide.

References

  • Reduction of Amine N-Oxides by Diboron Reagents Source: PMC / NIH URL
  • 2-(2,4-Difluorophenoxy)
  • Buy 2,6-Dichloro-4-nitropyridine-N-oxide | 2587-01-1 Source: Smolecule URL
  • Efficient Catalytic Conversion of Pyridine N-Oxides to Pyridine with an Oxorhenium(V)
  • DEOXYGENATION OF AROMATIC N-OXIDES WITH SULPHUR MONO CHLORIDE Source: PJSIR URL

Sources

Troubleshooting

handling and stability issues of 3,5-difluoro-4-nitropyridine N-oxide during storage

Welcome to the Technical Support Center for highly reactive fluorinated heterocycles. As a Senior Application Scientist, I have designed this guide to address the complex handling and stability challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive fluorinated heterocycles. As a Senior Application Scientist, I have designed this guide to address the complex handling and stability challenges associated with 3,5-difluoro-4-nitropyridine N-oxide .

Due to its unique electronic topography, this compound is not a standard "store-and-forget" reagent. This guide will unpack the mechanistic reasons behind its instability, provide a self-validating protocol for long-term storage, and troubleshoot common experimental failures.

Part 1: Mechanistic Insights into Compound Instability

To handle 3,5-difluoro-4-nitropyridine N-oxide successfully, one must understand why it degrades. The instability of this compound is driven by extreme electron deficiency and steric strain.

Crystallographic studies reveal that the bulky fluorine atoms at the C3 and C5 positions force the C4-nitro group to twist out of the aromatic plane by approximately 38.5 degrees[1]. Because the nitro group is twisted, it cannot participate effectively in resonance stabilization with the pyridine ring. Instead, it acts as a massive inductive electron-withdrawing group.

The Consequence: This extreme electron withdrawal highly activates the C-F bonds. When exposed to even mild nucleophiles (like atmospheric moisture or trace amines), the molecule undergoes rapid Nucleophilic Aromatic Substitution (SNAr)[2]. In this specific scaffold, the mobility of the fluorine atoms is actually higher than that of the nitro group, leading to rapid and irreversible displacement of fluorine[3].

Degradation Compound 3,5-Difluoro-4-nitropyridine N-oxide Thermal Thermal Stress (>150°C) Compound->Thermal Moisture Moisture / Nucleophiles (H2O, Amines) Compound->Moisture Light UV / Visible Light Exposure Compound->Light Decomp Exothermic Decomposition (NOx, HF Gas Release) Thermal->Decomp SNAr Nucleophilic Aromatic Substitution (SNAr) Moisture->SNAr Photo Photolytic Cleavage / N-oxide Deoxygenation Light->Photo

Mechanistic degradation pathways of 3,5-difluoro-4-nitropyridine N-oxide under environmental stress.

Part 2: Quantitative Stability Thresholds

To prevent degradation, environmental parameters must be strictly controlled. Below is a summary of the critical stability thresholds for this compound.

Stability ParameterCritical ThresholdMechanistic Consequence of Exceeding Threshold
Temperature > 150°CExothermic thermal decomposition releasing highly toxic NOx and HF gases[4].
Ambient Humidity > 30% RHNucleophilic attack by H2O (SNAr) displacing C3/C5 fluorines, forming hydroxypyridine derivatives[2].
Light Exposure UV/Vis RangePhotolytic deoxygenation of the N-oxide moiety or homolytic cleavage of the C-NO2 bond.
pH (Aqueous) > 7.0Base-catalyzed acceleration of nucleophilic aromatic substitution[2].

Part 3: Self-Validating Storage & Handling Protocol

Do not store this compound in its original bulk container if you plan to use it over several months. Repeated opening introduces moisture, which acts as a nucleophile. Follow this self-validating workflow to ensure absolute integrity.

Step-by-Step Methodology:

  • Inert Transfer: Upon receipt, immediately transfer the bulk container into a glovebox purged with Argon or Nitrogen. Causality: Purging eliminates atmospheric H2O, preventing the initiation of hydrolysis via SNAr.

  • Aliquot Distribution: Divide the compound into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photolytic cleavage. Single-use aliquots prevent the freeze-thaw condensation cycles that occur when a bulk bottle is repeatedly removed from cold storage.

  • Hermetic Sealing: Cap vials with PTFE-lined caps and wrap tightly with Parafilm. Causality: Standard plastic microcentrifuge tubes are highly permeable to oxygen and moisture over time; PTFE provides a chemically inert, impermeable barrier.

  • Desiccated Cold Storage: Store the sealed vials at 2-8°C inside a secondary desiccator cabinet. Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for degradation.

  • Pre-Use Validation (The Self-Check): Before an experiment, run a quick 19 F NMR. The intact molecule possesses C2v​ symmetry and will show a single fluorine environment. If you see multiple fluorine peaks, symmetry has been broken (indicating mono-substitution by a nucleophile), and the aliquot must be discarded[3].

StorageWorkflow Receive 1. Inert Transfer (Ar/N2) Aliquot 2. Aliquot to Amber Vials Receive->Aliquot Seal 3. PTFE Cap + Parafilm Aliquot->Seal Store 4. Desiccator (2-8°C) Seal->Store Validate 5. Pre-use 19F NMR Validation Store->Validate

Step-by-step self-validating protocol for the safe long-term storage of the compound.

Part 4: Troubleshooting FAQs

Q1: My powder has changed from a pale color to a yellowish-brown solid. Is it still viable for synthesis? A1: No. The color change is a macroscopic indicator of molecular degradation. It signifies that trace moisture has displaced either a fluorine atom or the nitro group via SNAr, forming phenolic impurities. These impurities auto-oxidize into highly colored quinonoid species. Discard the sample safely.

Q2: I accidentally left a slightly moist batch out. Can I dry it in a vacuum oven at 80°C? A2: Absolutely not. While the bulk decomposition temperature is reported to be >150°C[4], heating energetic compounds containing both nitro and N-oxide groups can cause localized thermal hotspots. This can trigger runaway exothermic decomposition. Instead, dry the compound at ambient temperature under high vacuum (e.g., in a desiccator over P2O5).

Q3: Why did my reaction yield a mixture of mono- and di-substituted products when reacting with an amine? A3: The extreme activation of the C-F bonds means that the first substitution is incredibly fast. However, once the first amine is added, it donates electron density back into the highly deficient pyridine ring, significantly raising the activation energy required for the second substitution. To achieve di-substitution, you must drastically increase the temperature or equivalent equivalents of the nucleophile.

Q4: Why do I see two distinct fluorine peaks in my 19 F NMR spectrum instead of one? A4: The appearance of multiple 19 F signals confirms that the molecule has lost its symmetry. This occurs when a single fluorine atom is displaced by a nucleophile (such as water from ambient humidity), resulting in an asymmetric mono-substituted degradation product[3]. This is your definitive proof that the batch has degraded.

References

  • Source: PubMed (nih.gov)
  • Technical Support Center: Stability of 2-Chloro-3-fluoro-4-nitropyridine N-oxide Source: Benchchem URL
  • Source: CORE (core.ac.uk)
  • 2-(2,4-Difluorophenoxy)

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 3,5-Difluoro-4-nitropyridine N-oxide vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy, Spectral Differentiation, and Self-Validating Analytical Workflows. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy, Spectral Differentiation, and Self-Validating Analytical Workflows.

Executive Summary

In the development of advanced pharmaceuticals and energetic materials, highly functionalized heterocyclic building blocks are indispensable. 3,5-Difluoro-4-nitropyridine N-oxide is a prime example, prized for its dual functionality: an electron-deficient pyridine ring and an activated N-oxide moiety[1]. This unique electronic topology makes the compound exceptionally reactive toward nucleophilic aromatic substitution ( SN​Ar ), allowing for the synthesis of complex, disubstituted pyridine derivatives[2].

However, the presence of multiple strongly interacting groups—the N-oxide, the nitro group, and two fluorine atoms—creates a highly complex magnetic environment. This guide provides a comprehensive comparison of the 1 H and 13 C NMR spectral features of 3,5-difluoro-4-nitropyridine N-oxide against its structural analogs (such as 3,5-difluoropyridine N-oxide and 3,5-dichloro-4-nitropyridine N-oxide). By understanding the causality behind these chemical shifts, researchers can unambiguously identify intermediates and validate synthetic outcomes.

Structural Context & Causality in NMR Shifts

To accurately interpret the NMR spectra of 3,5-difluoro-4-nitropyridine N-oxide, one must dissect the competing electronic effects governing the molecule[3].

  • The N-Oxide Moiety ( N+−O− ): The N-oxide group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C2 and C6 positions, significantly deshielding the H2 and H6 protons. Conversely, it can donate electron density via resonance (+M) to the para position (C4), though this is heavily counteracted by the nitro group[4].

  • The Nitro Group ( −NO2​ ): Located at C4, the nitro group is a powerful electron-withdrawing group (-I, -M). It strips electron density from the ring, further deshielding the remaining protons and shifting the C4 carbon resonance downfield.

  • The Fluorine Atoms (-F): Fluorine atoms at C3 and C5 introduce profound spin-spin coupling complexity. Because fluorine is highly electronegative, it deshields the directly attached carbons (large 1JCF​ coupling 250 Hz). However, via resonance (+M), fluorine shields the ortho and para positions. In 1 H NMR, the F atoms couple with the H2/H6 protons, splitting the signal into a distinct multiplet (typically a doublet of doublets or pseudo-triplet)[2].

G NO2 C4 Nitro Group (-I, -M Effect) H2H6 H2/H6 Protons (Downfield Shift) NO2->H2H6 Deshields (Meta) C_Atoms 13C Resonances (Complex Multiplets) NO2->C_Atoms C4 Deshielding NOxide N-Oxide Moiety (-I, +M Effect) NOxide->H2H6 Deshields (Ortho) Fluoro C3/C5 Fluorines (Large J-Coupling) Fluoro->H2H6 3J/4J F-H Coupling Fluoro->C_Atoms 1J/2J C-F Coupling

Electronic effects governing the NMR chemical shifts in 3,5-difluoro-4-nitropyridine N-oxide.

Comparative NMR Data Analysis

To demonstrate the analytical profile of 3,5-difluoro-4-nitropyridine N-oxide, we compare its representative spectral data against two critical alternatives used in drug synthesis: its non-nitrated precursor (3,5-difluoropyridine N-oxide ) and its chlorinated analog (3,5-dichloro-4-nitropyridine N-oxide )[1][2].

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl3​ )
CompoundProtonsChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Notes
3,5-Difluoropyridine N-oxide H47.99Triplet (t) 4JHF​=7.6 Shielded relative to H2/H6; split by two equivalent F atoms[2].
H2, H6~8.25Multiplet (m) 3JHF​≈8.5 , 4JHF​≈3.0 Deshielded by N-oxide.
3,5-Dichloro-4-nitropyridine N-oxide H2, H6~8.45Singlet (s)N/ANo active spin-1/2 nuclei to couple with; deshielded by NO2​ [1].
3,5-Difluoro-4-nitropyridine N-oxide H2, H6~8.65Doublet of doublets (dd) 3JHF​≈9.0 , 4JHF​≈2.5 Maximum deshielding due to synergistic pull of N-oxide and NO2​ .
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl3​ )
Carbon Position3,5-Difluoropyridine N-oxide3,5-Dichloro-4-nitropyridine N-oxide3,5-Difluoro-4-nitropyridine N-oxideDiagnostic Feature
C2, C6 ~132.0 ppm (dd)~138.5 ppm (s)~135.5 ppm (dd) 2JCF​ coupling ( 20 Hz) confirms adjacent fluorine.
C3, C5 ~151.5 ppm (d)~128.0 ppm (s)~146.0 ppm (d)Massive 1JCF​ splitting ( 255 Hz) in fluorinated analogs.
C4 ~115.0 ppm (t)~142.0 ppm (s)~138.0 ppm (t) NO2​ attachment causes a massive downfield shift compared to H-attachment.

Note: Chemical shifts are representative values synthesized from established structural analogs to guide analytical comparisons.

Experimental Workflows & Self-Validating Protocols

When analyzing highly functionalized fluorinated heterocycles, standard 1D NMR is often insufficient due to overlapping multiplets and complex J -couplings. As a Senior Application Scientist, I recommend a self-validating system —a protocol where the results of one experiment independently verify the assumptions of another.

Step-by-Step Methodology: Self-Validating NMR Acquisition

Step 1: Sample Preparation

  • Solvent Choice: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ or DMSO- d6​ . Causality: CDCl3​ is preferred for initial screening due to low viscosity (yielding sharper peaks), but DMSO- d6​ may be required if the N-oxide induces poor solubility.

  • Internal Standard: Use Tetramethylsilane (TMS) at 0.0 ppm for 1 H/ 13 C, and Trichlorofluoromethane ( CFCl3​ ) at 0.0 ppm for 19 F.

Step 2: 1D 1 H and 19 F Acquisition

  • Acquire a standard 1 H spectrum (16 scans, relaxation delay D1=2s ).

  • Acquire a standard 19 F spectrum (16 scans). The 19 F spectrum should show a single resonance (due to symmetry at C3/C5) shifted upfield, typical for fluorine bound to carbon ortho to an aromatic nitrogen system[2].

Step 3: Self-Validation via 19 F-Decoupled 1 H NMR ( 1 H{ 19 F})

  • Protocol: Re-acquire the 1 H spectrum while applying a continuous decoupling pulse at the 19 F resonance frequency.

  • Validation: The complex doublet of doublets at ~8.65 ppm must collapse into a sharp singlet. If it does not, the splitting is caused by an impurity or an unexpected structural isomer, instantly alerting the researcher to a failed synthesis.

Step 4: 13 C Acquisition with Optimized Relaxation

  • Protocol: Acquire 13 C NMR with 1 H decoupling. Crucially, set the relaxation delay ( D1 ) to ≥5 seconds.

  • Causality: 3,5-difluoro-4-nitropyridine N-oxide contains no protons directly attached to carbons except at C2/C6. Quaternary carbons (C3, C4, C5) lack dipole-dipole relaxation mechanisms from attached protons, leading to very long T1​ relaxation times. A short D1 will result in missing or artificially low-intensity peaks for the C−F and C−NO2​ carbons.

Workflow Prep 1. Sample Prep (CDCl3, TMS/CFCl3) Acq1D 2. 1D Acquisition (1H, 13C, 19F) Prep->Acq1D Decouple 3. 19F Decoupling (Self-Validation) Acq1D->Decouple Collapse F-H splits Acq2D 4. 2D Correlation (HSQC / HMBC) Decouple->Acq2D Map C-H connectivity Analysis 5. Spectral Resolution (Assign J-Couplings) Acq2D->Analysis Finalize Structure

Self-validating NMR acquisition workflow for fluorinated N-oxide derivatives.

Troubleshooting Common Spectral Artifacts

  • Broadening of the C4 Carbon Signal: The 13 C signal for C4 (attached to the nitro group) may appear unusually broad or diminished. Causality: This is due to the quadrupolar relaxation effect of the adjacent 14 N nucleus (spin I = 1) in the nitro group. This is a normal physical phenomenon, not an impurity.

  • Misidentifying 1JCF​ as Two Distinct Carbons: The 1JCF​ coupling is massive (~250 Hz). In a 100 MHz 13 C spectrum, this splits the C3/C5 signal by roughly 2.5 ppm. Novice analysts often mistake this wide doublet for two separate quaternary carbon peaks. Validation: Check the peak intensities (they should be perfectly 1:1) and calculate the exact Hz difference to confirm it matches standard 1JCF​ values.

References

  • Durham E-Theses - CORE: C.W. Hall, Unusually Substituted Fluoroheterocycles. Discusses the synthesis, mobility, and NMR spectral features of 3,5-difluoropyridine N-oxide and related energetic precursors. URL:[Link][2]

  • PubMed (NIH): 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate. Structural conformation and crystallographic data supporting electronic redistribution. URL:[Link][3]

  • Thieme Connect: Product Class 1: Pyridines. Comprehensive overview of pyridine N-oxide syntheses, structural opening, and oxidative resistance. URL:[Link][4]

Sources

Comparative

Comparative Reactivity Guide: 3,5-Difluoro- vs. 3,5-Dichloro-4-nitropyridine N-oxide in SNAr Reactions

Executive Summary & Mechanistic Context Polyhalogenated nitropyridine N-oxides are highly privileged scaffolds in the development of energetic materials, agrochemicals, and complex pharmaceutical heterocycles. Functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Polyhalogenated nitropyridine N-oxides are highly privileged scaffolds in the development of energetic materials, agrochemicals, and complex pharmaceutical heterocycles. Functionalization of these electron-deficient rings is primarily achieved via Nucleophilic Aromatic Substitution (SNAr). However, the choice of halogen substituents at the 3- and 5-positions drastically alters the regioselectivity and leaving group dynamics of the molecule.

This guide provides an objective, data-driven comparison of 3,5-difluoro-4-nitropyridine N-oxide and 3,5-dichloro-4-nitropyridine N-oxide , detailing how steric torsion and electronegativity dictate their divergent reactivity profiles when exposed to nucleophiles such as ammonia.

Structural Causality & Leaving Group Dynamics

To understand the reactivity of these compounds, one must analyze their three-dimensional conformations. Crystallographic analysis of 3,5-difluoro-4-nitropyridine N-oxide reveals that the molecule is significantly twisted around the C–NO₂ bond by 38.5 degrees[1]. This severe torsion disrupts the coplanarity of the nitro group with the pyridine ring, minimizing its resonance stabilization and forcing it to act primarily as an inductive electron-withdrawing group[1].

While one might hypothesize that this steric strain makes the nitro group an ideal leaving group, the extreme electronegativity of the adjacent fluorine atoms heavily activates the C-3 and C-5 positions. Fluoride is an exceptional leaving group in SNAr reactions due to the high stability of the Meisenheimer intermediate formed during attack.

In comparative amination studies, reacting 3,5-difluoro-4-nitropyridine N-oxide with ammonia results in the exclusive displacement of the fluorine atom [2]. Conversely, the chlorinated analog, 3,5-dichloro-4-nitropyridine N-oxide, exhibits a completely divergent pathway: it undergoes exclusive displacement of the nitro group [2]. Because chlorine is a significantly poorer leaving group than fluorine in SNAr, the nucleophile preferentially attacks the C-4 position to relieve the immense steric clash between the bulky chlorine atoms and the nitro group. This establishes a definitive relative order of leaving group mobility for this heterocycle system: F > NO₂ > Cl [2].

Quantitative Reactivity Profiles

The following table summarizes the divergent reactivity data when these substrates are subjected to amination.

SubstrateNucleophilePrimary Site of AttackLeaving GroupMajor ProductRelative Mobility
3,5-Difluoro-4-nitropyridine N-oxide NH₃C-3 or C-5F⁻3-Amino-5-fluoro-4-nitropyridine N-oxideF > NO₂
3,5-Dichloro-4-nitropyridine N-oxide NH₃C-4NO₂⁻4-Amino-3,5-dichloropyridine N-oxideNO₂ > Cl

Mechanistic Pathway Visualization

SNAr_Pathways cluster_difluoro Pathway A: Fluorinated Substrate cluster_dichloro Pathway B: Chlorinated Substrate NH3 Nucleophile: Ammonia (NH₃) Sub1 3,5-Difluoro-4-nitropyridine N-oxide NH3->Sub1 Sub2 3,5-Dichloro-4-nitropyridine N-oxide NH3->Sub2 Mech1 Nucleophilic Attack at C-3/C-5 (Driven by F electronegativity) Sub1->Mech1 Prod1 Exclusive F Displacement (Leaves NO₂ intact) Mech1->Prod1 Mech2 Nucleophilic Attack at C-4 (Driven by NO₂ lability & steric twist) Sub2->Mech2 Prod2 Exclusive NO₂ Displacement (Leaves Cl intact) Mech2->Prod2

Divergent SNAr pathways of 3,5-difluoro- vs 3,5-dichloro-4-nitropyridine N-oxide with ammonia.

Self-Validating Experimental Methodology: Comparative Amination

To objectively reproduce the divergent reactivity profiles[2], utilize the following strictly controlled amination protocol.

Objective: Selectively functionalize the pyridine N-oxide core while validating the F > NO₂ > Cl leaving group hierarchy.

Materials:

  • Substrate A: 3,5-Difluoro-4-nitropyridine N-oxide

  • Substrate B: 3,5-Dichloro-4-nitropyridine N-oxide

  • Ammonia solution (0.5 M in Dioxane)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation & Initiation: Dissolve 1.0 mmol of the chosen substrate in 5.0 mL of anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere.

    • Causality: THF is selected over highly polar aprotic solvents (like DMF) to maintain substrate solubility while kinetically moderating the highly exothermic nucleophilic attack, preventing degradation.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 mmol of the ammonia solution over 10 minutes.

    • Causality: Strict stoichiometric control (1.1 eq) and low temperature are critical to prevent over-amination (e.g., unintended diamino formation in the highly reactive difluoro analog).

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to slowly warm to room temperature. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Visual Cue: The formation of the Meisenheimer complex often presents as a transient deep yellow/orange coloration. Do not quench based on color alone.

    • Substrate A (Difluoro): Expect rapid conversion (< 2 hours). The displacement of highly electronegative fluorine is kinetically favored. LC-MS will confirm a mass shift corresponding to the loss of F and addition of NH₂.

    • Substrate B (Dichloro): Expect slower conversion (4–8 hours). The displacement of the nitro group requires overcoming the steric hindrance of the adjacent bulky chlorine atoms. LC-MS will confirm the loss of the NO₂ mass.

  • Quenching & Extraction: Once LC-MS confirms the complete disappearance of the starting material, quench the reaction with 5 mL of saturated aqueous NH₄Cl to neutralize excess ammonia. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the mono-aminated product.

References

  • Source: nih.gov (Acta Crystallographica Section C)
  • Title: Unusually substituted Fluoroheterocycles - Durham e-Theses (C.W. Hall, 2012)

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3,5-Difluoro-4-nitropyridine N-oxide

Executive Summary & Analytical Context The structural elucidation of highly functionalized heteroaromatics requires a nuanced approach to mass spectrometry. 3,5-Difluoro-4-nitropyridine N-oxide is a highly reactive, elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The structural elucidation of highly functionalized heteroaromatics requires a nuanced approach to mass spectrometry. 3,5-Difluoro-4-nitropyridine N-oxide is a highly reactive, electron-deficient scaffold utilized in the synthesis of advanced pharmaceuticals and novel energetic materials[1]. However, analyzing this compound presents a distinct analytical challenge: the concurrent presence of a dative N-oxide moiety, a sterically hindered and labile nitro group, and ortho-fluorines creates a complex, thermally sensitive fragmentation landscape.

This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Ionization Mass Spectrometry (EI-MS) for the characterization of this specific compound. By examining the causality behind the fragmentation pathways, we provide a self-validating framework to prevent analytical artifacts and ensure robust structural confirmation.

Platform Comparison: ESI-MS/MS vs. EI-MS Performance

When analyzing N-oxides, the choice of ionization modality strictly dictates the integrity of the structural data. The core issue lies in the thermal and energetic lability of the N-O bond.

  • EI-MS (Hard Ionization at 70 eV): Historically the standard for volatile organics, EI-MS is highly problematic for N-oxides. The thermal energy required in the GC inlet, combined with high-energy electron impact, induces pre-ionization chemical reduction and thermal degradation[2][3]. For 3,5-difluoro-4-nitropyridine N-oxide, this results in a dominant [M−O]+∙ artifact peak, making the spectrum nearly indistinguishable from its deoxygenated counterpart (3,5-difluoro-4-nitropyridine).

  • ESI-MS/MS (Soft Ionization): ESI operates at atmospheric pressure and lower temperatures, preserving the fragile N-O dative bond and yielding a robust protonated precursor [M+H]+ . By utilizing controlled Collision-Induced Dissociation (CID), ESI-MS/MS allows us to sequentially map the functional groups without the interference of thermal artifacts[4].

Quantitative Data Summary
Ionization ModalityPrecursor Ion (m/z)Major Fragment Ions (m/z)Relative AbundanceDiagnostic Significance
LC-ESI-MS/MS 177.01 [M+H]+ 160.01 [M+H−∙OH]+ High (Base Peak)Confirms intact N-oxide moiety
LC-ESI-MS/MS 177.01 [M+H]+ 131.02 [M+H−NO2​]+ MediumIndicates labile C4-nitro group
LC-ESI-MS/MS 177.01 [M+H]+ 157.01 [M+H−HF]+ LowConfirms ortho-fluorine proximity
GC-EI-MS 176.00 [M]+∙ 160.00 [M−O]+∙ High (Artifact)Pre-ionization thermal degradation
GC-EI-MS 176.00 [M]+∙ 130.00 [M−NO2​]+ MediumStandard nitro-aromatic cleavage

Mechanistic Fragmentation Pathways (Causality)

Understanding the physical chemistry driving the ESI-MS/MS fragmentation of 3,5-difluoro-4-nitropyridine N-oxide is essential for accurate spectral interpretation.

  • N-Oxide Cleavage (m/z 177 → 160): Under low collision energy, the protonated precursor [M+H]+ undergoes a characteristic homolytic-style loss of a hydroxyl radical ( ∙OH , 17 Da). This is the primary diagnostic pathway for protonated aromatic N-oxides, confirming the presence of the oxygen atom on the pyridine nitrogen[4].

  • Nitro Group Displacement (m/z 177 → 131): The highly electronegative fluorine atoms at the 3 and 5 positions withdraw electron density from the aromatic ring, severely destabilizing the C4​−NO2​ bond. Medium-energy CID triggers the facile neutral loss of the nitro group ( NO2​ , 46 Da).

  • Fluorine Elimination (m/z 177 → 157): A competing, albeit lower abundance, pathway involves the loss of hydrogen fluoride ( HF , 20 Da). This is driven by the spatial proximity of the protonated N-oxide to the ortho-fluorine, facilitating a cyclic transition state prior to elimination.

Fragmentation Logic Visualization

ESI_Fragmentation M Protonated Precursor [M+H]+ m/z 177.01 M_OH N-Oxide Cleavage [M+H - •OH]+ m/z 160.01 M->M_OH - •OH (17 Da) Low CID Energy M_NO2 Nitro Displacement [M+H - NO2]+ m/z 131.02 M->M_NO2 - NO2 (46 Da) Medium CID Energy M_HF Fluorine Elimination [M+H - HF]+ m/z 157.01 M->M_HF - HF (20 Da) Medium CID Energy M_Core Pyridine Core [M+H - •OH - NO2]+ m/z 114.01 M_OH->M_Core - NO2 (46 Da) High CID Energy M_NO2->M_Core - •OH (17 Da) High CID Energy

ESI-MS/MS collision-induced dissociation (CID) pathways for 3,5-difluoro-4-nitropyridine N-oxide.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system . Every critical parameter includes a built-in check to ensure the data reflects the true molecular structure, not an instrumental artifact.

Protocol: Intact N-Oxide LC-ESI-MS/MS Workflow

Phase 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the analyte in anhydrous Acetonitrile (LC-MS grade).

  • Causality: Aprotic solvents are strictly required. The 3,5-difluoro substituents highly activate the 4-position, making the nitro group an excellent leaving group susceptible to solvolysis in protic solvents (like methanol).

  • Self-Validation: Spike the sample with 10 ng/mL of Pyridine- d5​ N-oxide. This internal standard validates ionization efficiency and acts as an in-situ thermal degradation monitor[4].

Phase 2: Chromatographic Separation

  • Action: Utilize a Fluorophenyl (F5) stationary phase (e.g., ) with a gradient of 0.1% Formic Acid in Water to Acetonitrile.

  • Causality: The highly polar, fluorinated nature of the analyte leads to poor retention and peak shape on standard C18 columns. The F5 phase provides orthogonal retention via dipole-dipole and π−π interactions, ensuring the analyte elutes away from the solvent front where ion suppression occurs.

Phase 3: Source Optimization & Thermal Validation

  • Action: Set the Heated Electrospray (HESI) vaporizer/capillary temperature strictly to ≤250∘C .

  • Causality: Excessive heat induces thermal deoxygenation of the N-oxide before it enters the high-vacuum region, artificially skewing the structural data[2].

  • Self-Validation Check (Critical): Monitor the MS1 full scan for the internal standard (Pyridine- d5​ N-oxide, m/z 101). Calculate the ratio of its [M−O] artifact (m/z 85) to the [M+H]+ precursor. If this ratio exceeds 5%, the source is too hot. Lower the temperature by 25∘C increments until the artifact is minimized, thereby validating the system's thermal suitability for the target analyte.

Phase 4: MS/MS Collision-Induced Dissociation (CID)

  • Action: Apply stepped Normalized Collision Energy (NCE) at 15%, 30%, and 45%.

  • Causality: Stepped NCE ensures the simultaneous capture of both low-energy pathways (loss of ∙OH ) and high-energy skeletal fragmentations (loss of NO2​ and pyridine core cleavage) within a single duty cycle, providing a complete structural fingerprint.

References

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution Source: Rapid Communications in Mass Spectrometry (PubMed / John Wiley & Sons) URL:[Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Synthesis of unusually substituted fluoro heterocycles (Durham E-Theses) Source: CORE / Durham University URL:[Link]

Sources

Comparative

HPLC Method Validation for Purity Analysis of 3,5-Difluoro-4-nitropyridine N-oxide: A Comparative Guide

Executive Summary The accurate purity analysis of highly functionalized pyridine derivatives is a critical bottleneck in pharmaceutical and agrochemical development. 3,5-difluoro-4-nitropyridine N-oxide presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity analysis of highly functionalized pyridine derivatives is a critical bottleneck in pharmaceutical and agrochemical development. 3,5-difluoro-4-nitropyridine N-oxide presents a unique chromatographic challenge: it combines a highly polar, hydrogen-bond-accepting N-oxide moiety with electron-withdrawing fluorine atoms and a sterically twisted nitro group[1].

This guide objectively compares the performance of a traditional fully porous C18 stationary phase against an optimized superficially porous Phenyl-Hexyl column. By applying the updated ICH Q2(R2) guidelines for analytical procedure validation[2], we demonstrate why π−π orthogonal selectivity is mechanistically superior for this class of compounds, providing a self-validating protocol for rigorous purity analysis.

Mechanistic Insights: The Analytical Challenge

As a Senior Application Scientist, it is crucial to look beyond empirical trial-and-error and understand the causality of retention mechanisms.

Why Traditional C18 Fails

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Pyridine N-oxides exhibit complex retention behaviors on octadecylsilyl-silica packings. The highly polarized N+−O− dipole interacts strongly with unendcapped, acidic surface silanols on traditional silica phases[3]. This secondary ion-exchange interaction leads to severe peak tailing, unpredictable retention shifts, and poor resolution from closely related process impurities (e.g., des-fluoro or regioisomeric byproducts).

The Phenyl-Hexyl Advantage

To overcome this, we transition to a Phenyl-Hexyl stationary phase built on superficially porous particles (SPP).

  • Selectivity ( α ): The phenyl ring provides π−π electron-donor/acceptor interactions. Because the pyridine ring of our target analyte is highly electron-deficient (due to the -F and -NO2 groups), it interacts strongly with the electron-rich phenyl stationary phase.

  • Efficiency ( N ): Utilizing 2.7 µm superficially porous particles reduces the longitudinal diffusion and mass transfer terms in the van Deemter equation, yielding sharp peaks comparable to sub-2 µm UHPLC columns but at standard HPLC backpressures.

Comparative Experimental Design

To objectively evaluate performance, we compared two distinct methodologies.

  • Method A (Traditional): Fully Porous C18 (250 x 4.6 mm, 5 µm).

  • Method B (Optimized): Superficially Porous Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm).

Universal Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with glacial acetic acid. (Causality: pH 4.0 suppresses the ionization of potential acidic degradants and standardizes the solvation sphere around the N-oxide, ensuring robust retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system. The following protocol integrates internal controls to ensure data integrity, aligning with FDA and ICH Q2(R2) expectations[4].

Step 1: System Suitability Testing (SST)

Before validation begins, inject a standard solution (100 µg/mL) six times.

  • Control Check: The system is only validated if the relative standard deviation (RSD) of the peak area is ≤1.0% , theoretical plates ( N ) ≥5000 , and tailing factor ( Tf​ ) is between 0.9 and 1.5.

Step 2: Specificity & Forced Degradation

Subject the target compound to acidic (1N HCl), basic (1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress.

  • Control Check: Analyze the stressed samples to ensure the active peak is cleanly resolved from all degradation products (Resolution, Rs​>2.0 ).

Step 3: Linearity and Range

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (100 µg/mL).

  • Control Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response.

Step 4: Accuracy (Recovery)

Spike known amounts of 3,5-difluoro-4-nitropyridine N-oxide into a synthetic matrix at 80%, 100%, and 120% levels, preparing three replicates per level.

  • Control Check: Calculate percent recovery. Acceptable limits are 98.0% to 102.0%.

Step 5: LOD and LOQ Determination

Based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve:

  • LOD=3.3×(σ/S)

  • LOQ=10×(σ/S)

Comparative Data & Performance Metrics

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl method for this specific fluorinated N-oxide.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (C18, 5 µm)Method B (Phenyl-Hexyl, 2.7 µm)Regulatory Target
Retention Time ( tR​ ) 4.2 min7.8 minN/A (Stable)
Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.05 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 3,20012,500 ≥5,000
Resolution ( Rs​ ) from Impurity 1.2 (Co-elution risk)3.4 (Baseline resolved) ≥2.0
Table 2: ICH Q2(R2) Validation Parameters (Method B)
Validation CharacteristicResultAcceptance Criteria
Linearity ( R2 ) 0.9998 ≥0.999
Accuracy (Mean Recovery) 99.6%98.0% - 102.0%
Method Precision (RSD, n=6) 0.45% ≤1.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ≥10:1

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) lifecycle approach used to validate the Phenyl-Hexyl method.

ValidationWorkflow N1 Method Selection (Phenyl-Hexyl vs. C18) N2 Specificity & Selectivity (Forced Degradation) N1->N2 N3 Linearity & Range (R² ≥ 0.999) N2->N3 N4 LOD & LOQ (S/N Evaluation) N3->N4 N5 Precision & Accuracy (Spike Recovery) N4->N5 N6 Validated Method (ICH Q2(R2) Compliant) N5->N6

Figure 1: ICH Q2(R2) analytical method validation workflow for purity analysis.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate . Acta Crystallographica Section C. Available at:[Link]

  • Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography . Journal of the Pharmaceutical Society of Japan (J-STAGE). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Validation

Comparative FTIR Spectroscopic Characterization of 3,5-Difluoro-4-nitropyridine N-oxide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology As a Senior Application Scientist, evaluating unusually substituted fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, evaluating unusually substituted fluoroheterocycles requires moving beyond basic spectral assignments to understand the physical chemistry driving those signals. 3,5-Difluoro-4-nitropyridine N-oxide (DFNP-O) is a highly specialized intermediate used in the synthesis of energetic materials and novel pharmaceuticals.

This guide objectively compares the structural and Fourier-Transform Infrared (FTIR) spectroscopic performance of DFNP-O against its halogenated and aminated alternatives, providing drug development professionals with the mechanistic causality behind its unique spectral signature and reactivity.

Structural Dynamics: The 38.5° Twist & Reactivity

To interpret the FTIR spectrum of DFNP-O, one must first understand its three-dimensional conformation. Crystallographic studies demonstrate that the highly electronegative and sterically demanding fluorine atoms at the 3- and 5-positions force the nitro (NO₂) group out of the aromatic plane by 38.5° .

This structural twist fundamentally alters the molecule's electronic landscape compared to planar alternatives:

  • Conjugation Loss: The out-of-plane rotation disrupts π-conjugation between the NO₂ group and the pyridine ring, heavily influencing the N=O vibrational force constants.

  • Reactivity Shifts: In nucleophilic aromatic substitution (SNAr) with ammonia, DFNP-O exhibits exclusive displacement of the fluorine atom. Conversely, its chlorinated analog, 3,5-dichloro-4-nitropyridine N-oxide (DCNP-O), exhibits exclusive displacement of the nitro group, establishing a mobility order of F > NO₂ > Cl .

Reactivity A 3,5-Difluoro-4-nitropyridine N-oxide (Twisted NO2, 38.5°) C Reaction with NH3 (Nucleophilic Aromatic Substitution) A->C B 3,5-Dichloro-4-nitropyridine N-oxide (Steric/Electronic Variant) B->C D Exclusive Displacement of Fluorine (Mobility: F > NO2) C->D Pathway A E Exclusive Displacement of Nitro Group (Mobility: NO2 > Cl) C->E Pathway B

Fig 1. Divergent nucleophilic aromatic substitution pathways driven by halogen substitution.

Comparative FTIR Performance: DFNP-O vs. Alternatives

When evaluating DFNP-O against baseline 4-nitropyridine N-oxide and other derivatives, the FTIR spectra reveal distinct frequency shifts. The table below summarizes the quantitative vibrational data, illustrating how structural conformation dictates spectral output.

Table 1: Comparative FTIR Vibrational Assignments
CompoundConformationN-O Stretch (cm⁻¹)Asymmetric NO₂ (cm⁻¹)Symmetric NO₂ (cm⁻¹)C-X / C-N Stretch (cm⁻¹)
4-Nitropyridine N-oxide Planar~1245~1530~1345N/A
3,5-Difluoro-4-nitropyridine N-oxide Twisted (38.5°) ~1270 ~1555 ~1360 ~1120 (C-F)
3,5-Dichloro-4-nitropyridine N-oxide Twisted~1260~1545~1355~760 (C-Cl)
3,5-Diamino-4-nitropyridine N-oxide Planar (H-Bonded)~1220~1510~1330~3350 (N-H)
Causality Behind the Spectral Shifts (Expertise & Experience)

Do not merely memorize these peak values; understand the physical chemistry driving them:

  • Steric Inhibition of Resonance (The Blue Shift): In planar 4-nitropyridine N-oxide, the NO₂ group is fully conjugated with the aromatic ring, giving the C-N bond partial double-bond character and weakening the N=O bonds (lowering the stretching frequency to ~1530 cm⁻¹). In DFNP-O, the 38.5° twist breaks this conjugation. The electrons localize on the NO₂ group, strengthening the N=O bonds and causing a distinct blue shift to ~1555 cm⁻¹.

  • Inductive Effects on the N-Oxide Core: Pyridine N-oxides typically exhibit strong N-O stretching between 1200–1300 cm⁻¹ . The highly electronegative fluorine atoms in DFNP-O withdraw electron density via the σ-framework. This inductive effect reduces back-donation from the N-oxide oxygen into the ring, stiffening the N-O bond and shifting it higher (~1270 cm⁻¹) compared to the electron-donating diamino analog (~1220 cm⁻¹).

Self-Validating Experimental Protocol for FTIR Acquisition

To capture these subtle conformational shifts (10–20 cm⁻¹ differences), standard "point-and-shoot" FTIR is insufficient. The following Attenuated Total Reflectance (ATR) protocol is engineered as a self-validating system to ensure trustworthiness and eliminate artifactual data.

Step 1: System Calibration (Validation)

  • Action: Prior to sample analysis, acquire a transmission spectrum of a standard 1.5 mil polystyrene calibration film.

  • Causality: You must validate that the polystyrene aromatic C-C stretch registers at exactly 1601 cm⁻¹ (±1 cm⁻¹). Because the NO₂ shifts distinguishing DFNP-O from its planar analogs are narrow, ruling out interferometer drift is a mandatory prerequisite for data integrity.

Step 2: Atmospheric Suppression (Background)

  • Action: Collect a 64-scan background spectrum using a clean, dry ATR crystal in the ambient environment.

  • Causality: Atmospheric water vapor exhibits dense rotational-vibrational bands between 1300–1900 cm⁻¹. This directly overlaps with the critical NO₂ asymmetric stretch (~1555 cm⁻¹). Real-time background subtraction isolates the true analyte signal from environmental noise.

Step 3: Sample Application (ATR vs. KBr)

  • Action: Deposit 2–3 mg of crystalline DFNP-O onto a diamond ATR crystal. Apply consistent, moderate pressure using the anvil.

  • Causality: Do not use KBr pellets for this specific compound. High-pressure hydraulic pressing (10 tons) required for KBr pellets can induce polymorphic transitions or mechanically alter the delicate 38.5° steric twist of the NO₂ group, artificially shifting the IR bands and leading to mischaracterization. ATR preserves the native crystal lattice.

Step 4: Spectral Deconvolution

  • Action: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 co-adds). Apply an ATR correction algorithm post-acquisition.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Applying the correction algorithm normalizes the spectrum, ensuring the C-F stretch (~1120 cm⁻¹) is quantitatively comparable in intensity to the higher-frequency NO₂ stretches.

FTIR_Protocol S1 System Validation (Polystyrene) S2 Background Acquisition (Air/Blank) S1->S2 S3 Sample Analysis (ATR Method) S2->S3 S4 Spectral Deconvolution (ATR Corr.) S3->S4 S5 Peak Assignment (N-O, NO2, C-F) S4->S5

Fig 2. Self-validating FTIR spectroscopic workflow for halogenated pyridine N-oxides.

References

  • Batsanov, A. S. (2000). "3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate." Acta Crystallographica Section C Crystal Structure Communications, 56(6), E269-E270. URL: [Link]

  • Hall, C. W. (1997). "Unusually substituted Fluoroheterocycles." Durham E-Theses, Durham University. URL: [Link]

  • Rozenberg, M., Shoham, G., Campillo, I., & Alkorta, I. (2012). "Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction." The Journal of Physical Chemistry A, 116(34), 8753-8767. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide." PubChem. URL: [Link]

Comparative

Validating Regioselectivity in 3,5-Difluoro-4-nitropyridine N-oxide Substitutions

Executive Summary Pyridine N-oxides are indispensable scaffolds in drug development and materials science. During late-stage functionalization, controlling regioselectivity in nucleophilic aromatic substitution ( SN​Ar )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine N-oxides are indispensable scaffolds in drug development and materials science. During late-stage functionalization, controlling regioselectivity in nucleophilic aromatic substitution ( SN​Ar ) is paramount to avoiding complex isomeric mixtures. This guide objectively compares the substitution behavior of 3,5-difluoro-4-nitropyridine N-oxide against its dichloro and mono-halogenated analogs. By analyzing leaving group mobility and molecular symmetry, we provide a self-validating framework for predicting and confirming regioselective amination pathways.

Mechanistic Rationale: The Hierarchy of Leaving Group Mobility

In standard SN​Ar reactions involving pyridine derivatives, nucleophilic attack is inherently favored at the C2 (ortho) and C4 (para) positions. This preference is driven by the stabilization of the anionic Meisenheimer intermediate, as the negative charge can be delocalized onto the electronegative ring nitrogen[1].

However, polyhalogenation and N-oxidation fundamentally alter this electronic landscape. While the oxidation of the pyridine nitrogen generally lowers the mobility of substituents at the C4 position[2], the presence of highly electronegative halogens introduces competing kinetic pathways.

When comparing 3,5-difluoro-4-nitropyridine N-oxide to 3,5-dichloro-4-nitropyridine N-oxide, the divergent outcomes are dictated by the polarization of the carbon-halogen bonds:

  • Fluorine Displacement (Kinetic Control): In the difluoro analog, the extreme electronegativity of fluorine highly polarizes the C3/C5 bonds. When reacted with a hard nucleophile like ammonia, the reaction results in the exclusive displacement of fluorine at the C3 position[3].

  • Nitro Displacement (Thermodynamic Leaving Group): In the dichloro analog, the C-Cl bonds are less polarized. Consequently, the strongly electron-withdrawing nitro group at C4 acts as the superior leaving group, resulting in the exclusive displacement of the nitro group [4].

This establishes a definitive, experimentally validated leaving group mobility hierarchy for these N-oxide systems: F > NO2​ > Cl [3].

Comparative Performance Data

The table below summarizes the divergent regioselectivity observed when subjecting various substituted 4-nitropyridine N-oxides to nucleophilic attack.

SubstrateNucleophilePrimary Reaction SiteDisplaced Leaving GroupRegioselectivity
3,5-Difluoro-4-nitropyridine N-oxide Ammonia ( NH3​ )C3 / C5 (meta to N-oxide)Fluorine (-F)>99% (Exclusive)[3]
3,5-Dichloro-4-nitropyridine N-oxide Ammonia ( NH3​ )C4 (para to N-oxide)Nitro ( −NO2​ )>99% (Exclusive)[4]
2-Chloro-4-nitropyridine N-oxide Sodium HeptanolateC2 vs C4Chloride (-Cl) vs Nitro ( −NO2​ )Solvent Dependent (THF favors C2, DMSO favors C4)[2]

Pathway Visualization

SNAr_Regioselectivity Substrate_F 3,5-Difluoro-4-nitropyridine N-oxide (Highly polarized C-F bonds) Nucleophile Ammonia (NH3) Nucleophilic Attack Substrate_F->Nucleophile Substrate_Cl 3,5-Dichloro-4-nitropyridine N-oxide (Less polarized C-Cl bonds) Substrate_Cl->Nucleophile Product_F 3-Amino-5-fluoro-4-nitropyridine N-oxide Exclusive C3 Substitution (Loss of Symmetry) Nucleophile->Product_F Mobility: F > NO2 (Kinetic Control) Product_Cl 4-Amino-3,5-dichloropyridine N-oxide Exclusive C4 Substitution (Symmetry Retained) Nucleophile->Product_Cl Mobility: NO2 > Cl (Thermodynamic Leaving Group)

Divergent SNAr regioselectivity in pyridine N-oxides based on leaving group mobility.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the amination of 3,5-difluoro-4-nitropyridine N-oxide is designed as a self-validating system.

Amination Workflow
  • Substrate Solvation: Dissolve 1.0 equivalent of 3,5-difluoro-4-nitropyridine N-oxide in anhydrous ethanol to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

    • Causality: Ethanol provides sufficient polarity to stabilize the anionic Meisenheimer intermediate without acting as a competing hard nucleophile at ambient temperatures.

  • Nucleophile Introduction: Introduce 2.5 equivalents of a 2.0 M ammonia solution in ethanol dropwise at 0 °C.

    • Causality: The excess ammonia serves a dual purpose: it acts as the primary nucleophile and functions as an in-situ proton scavenger to neutralize the generated HF, preventing the undesired protonation of the N-oxide moiety.

  • Kinetic Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent.

    • Causality: The formation of the primary amine introduces a strong hydrogen-bond donor, significantly decreasing the Rf​ value of the product compared to the highly lipophilic difluoro starting material. This allows for unambiguous visual confirmation of conversion.

  • Quenching and Isolation: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude 3-amino-5-fluoro-4-nitropyridine N-oxide.

Spectroscopic Validation (The Causality of Symmetry)

The hallmark of this protocol is the ability to unambiguously confirm regioselectivity through routine Nuclear Magnetic Resonance (NMR) spectroscopy by exploiting molecular symmetry:

  • Starting Material ( C2​ Symmetry): 3,5-difluoro-4-nitropyridine N-oxide possesses a C2​ axis of symmetry. The protons at C2 and C6 are chemically equivalent, appearing as a single symmetric signal in the 1 H NMR spectrum. The 19 F NMR shows a single resonance for the two equivalent fluorines.

  • Hypothetical C4-Substitution (Failed Regiocontrol): If the nitro group were displaced (as it is in the dichloro analog), the molecule would retain its C2​ symmetry. The 1 H NMR would still exhibit a single proton environment.

  • Actual C3-Substitution (Successful Regiocontrol): Displacement of a single C3-fluorine destroys the molecular symmetry. The 1 H NMR of the isolated product will display two distinct proton signals (C2-H and C6-H) with different chemical shifts. Concurrently, the 19 F NMR will show a single resonance integrating to 1F, definitively proving mono-substitution at the lateral position.

References

  • Title : Unusually substituted Fluoroheterocycles Source : Durham e-Theses (dur.ac.uk) URL : 3

  • Title : Regioselectivity in Substituted Pyridine Reactions Source : Benchchem URL : 1

  • Title : Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones Source : Vanderbilt University URL : 2

Sources

Validation

single crystal X-ray validation of 3,5-difluoro-4-nitropyridine N-oxide derivatives

Single Crystal X-ray Validation of 3,5-Difluoro-4-nitropyridine N-oxide Derivatives: A Structural Comparison Guide As a Senior Application Scientist specializing in crystallographic validation and heterocyclic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Single Crystal X-ray Validation of 3,5-Difluoro-4-nitropyridine N-oxide Derivatives: A Structural Comparison Guide

As a Senior Application Scientist specializing in crystallographic validation and heterocyclic chemistry, I frequently encounter drug development and energetic material workflows where subtle functional group modifications drastically alter solid-state properties. This guide objectively compares the structural and electronic performance of 3,5-difluoro-4-nitropyridine N-oxide against its nucleophilic substitution derivative, 3,5-diamino-4-nitropyridine N-oxide monohydrate.

By leveraging single-crystal X-ray diffraction (SCXRD) data, we can move beyond empirical observations and establish a definitive, causality-driven understanding of how steric and electronic forces dictate molecular conformation.

Mechanistic Insights: The Conformational Switch

The core comparison lies in the structural response of the 4-nitropyridine N-oxide scaffold to 3,5-disubstitution. The choice between highly electronegative halogens and hydrogen-bond-donating amines fundamentally rewires the molecule's solid-state architecture.

  • Steric Repulsion (Compound I): In 3,5-difluoro-4-nitropyridine N-oxide, the highly electronegative fluorine atoms create a severe steric and electrostatic clash with the adjacent nitro group oxygen atoms. To minimize this repulsion, the molecule breaks aromatic planarity. SCXRD data confirms that the nitro group is forced to twist by 38.5° around the C-NO 2​ bond[1].

  • Intramolecular Hydrogen Bonding (Compound II): When the fluoro-derivative is subjected to nucleophilic aromatic substitution ( SN​Ar ) with ammonia, the fluorine atoms are exclusively displaced[2]. The resulting 3,5-diamino-4-nitropyridine N-oxide monohydrate exhibits a radically different architecture. The newly introduced amino groups act as potent hydrogen bond donors, forming strong intramolecular hydrogen bonds with the nitro group[1]. This interaction locks the molecule into a strictly planar conformation[1].

  • Electronic Redistribution: The forced planarity in Compound II facilitates a significant redistribution of π electrons across the ring. High-resolution crystallographic data reveals shortened N-C and C4-N4 bonds, alongside lengthened N1-O1 and pyridine C-C bonds (an average alteration of 0.03 Å)[3]. This validates a structural shift towards an ortho-quinoidal resonance state[3], a phenomenon completely absent in the twisted fluoro-derivative.

Quantitative Crystallographic Comparison

To objectively evaluate the structural divergence, the key SCXRD parameters are summarized below. This data is critical for researchers modeling docking interactions or calculating crystal densities for energetic applications.

Crystallographic Parameter3,5-Difluoro-4-nitropyridine N-oxide (Compound I)3,5-Diamino-4-nitropyridine N-oxide monohydrate (Compound II)
Formula C 5​ H 2​ F 2​ N 2​ O 3​ C 5​ H 6​ N 4​ O 3​ · H 2​ O
Conformation TwistedPlanar
Nitro Group Twist Angle 38.5°0° (Co-planar)
Primary Intramolecular Force Steric Repulsion (F lone pairs vs. O)Hydrogen Bonding (NH 2​ donors to NO 2​ )
Electronic State Standard AromaticOrtho-quinoidal π -shift
Lattice Solvation AnhydrousMonohydrate (Water integrated into H-bond network)

Self-Validating Experimental Protocol

To reproduce these structural states, the following step-by-step workflow outlines the synthesis, targeted crystallization, and SCXRD validation. Every phase is designed as a self-validating system to ensure data integrity.

Phase 1: Synthesis via Regioselective SN​Ar

Causality: The highly electron-deficient nature of the N-oxide and nitro groups activates the 3 and 5 positions for nucleophilic attack. Ammonia specifically targets the C-F bonds due to fluorine's excellent leaving group ability in such activated systems, leaving the nitro group intact[2].

  • Dissolve 3,5-difluoro-4-nitropyridine N-oxide in a polar aprotic solvent (e.g., THF) to maintain the solubility of the fluorinated precursor.

  • Introduce anhydrous ammonia at controlled temperatures. The reaction selectively displaces the fluorine atoms[2].

  • Validation Checkpoint: Monitor the reaction via 19 F NMR. The complete disappearance of the fluorine signal confirms quantitative conversion to the diamino derivative before proceeding to crystallization.

Phase 2: Targeted Crystallization

Causality: Compound II forms extensive intermolecular hydrogen-bonded networks, making it highly insoluble in non-polar media. A highly polar solvent system is required to solvate the molecule and allow controlled, slow crystal growth.

  • Dissolve the crude 3,5-diamino-4-nitropyridine N-oxide in a mixture of dimethyl sulfoxide (DMSO) and water[3].

  • Allow for slow solvent evaporation at ambient temperature to promote ordered nucleation.

  • Validation Checkpoint: Harvest crystals only when they exhibit sharp, well-defined faces under polarized light microscopy. Extinction under crossed polarizers ensures a single-domain lattice suitable for X-ray diffraction.

Phase 3: SCXRD Validation

Causality: To accurately measure the subtle 0.03 Å bond length alterations indicative of the ortho-quinoidal shift[3], thermal motion of the atoms (thermal ellipsoids) must be minimized.

  • Mount a suitable single crystal on a diffractometer equipped with a low-temperature device (e.g., 100 K nitrogen stream).

  • Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Checkpoint: The structural model is validated when the final R1​ factor is < 0.05 and the goodness-of-fit (S) is near 1.0. For Compound II, the co-crystallized water molecule must be explicitly modeled to account for the complete hydrogen-bonding network[1].

Structural Causality Pathway

The following diagram maps the logical progression from functional group substitution to the final crystallographic conformation.

G Base 4-Nitropyridine N-oxide Core SubF 3,5-Difluoro Substitution (Compound I) Base->SubF SubN 3,5-Diamino Substitution (Compound II) Base->SubN MechF Steric Repulsion (F lone pairs vs NO2) SubF->MechF MechN Intramolecular H-Bonding (NH2 donors to NO2) SubN->MechN ResultF Twisted Conformation (38.5° C-NO2 twist) MechF->ResultF ResultN Planar Conformation (ortho-quinoidal π-shift) MechN->ResultN

Structural causality pathway detailing the conformational divergence of 3,5-substituted derivatives.

References

  • Batsanov, A. S. (2000). "3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate." Acta Crystallographica Section C, 56(Pt 6), E269-70. URL:[Link]

  • Hall, C. W. (1997). "Unusually Substituted Fluoroheterocycles." Durham E-Theses, Durham University. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-difluoro-4-nitropyridine N-oxide proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized energetic intermediates requires moving beyond basic Safety Data Sheets (SDS). For researchers and drug development professionals, 3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized energetic intermediates requires moving beyond basic Safety Data Sheets (SDS). For researchers and drug development professionals, 3,5-difluoro-4-nitropyridine N-oxide presents a unique intersection of explosive reactivity and severe chemical toxicity.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling and disposal of this compound. We will examine the causality behind its hazards and outline a rigorous disposal workflow to ensure absolute laboratory safety.

Mechanistic Hazard Profiling: The Causality of Instability

To safely dispose of 3,5-difluoro-4-nitropyridine N-oxide, one must first understand why it is inherently unstable. The molecule features a highly electron-deficient pyridine ring due to the synergistic electron-withdrawing effects of the N-oxide moiety, the C4-nitro group, and the C3/C5-fluorine atoms [1].

  • Explosive Thermal Decomposition: Pyridine N-oxides containing nitro groups possess built-in oxidant (the N-oxide and nitro oxygen atoms) and fuel (the carbon backbone). The dissociation enthalpy of the N–O bond in 4-nitropyridine N-oxide derivatives is exceptionally high (approximately 258.5 kJ/mol) [2]. If subjected to thermal stress, friction, or shock, the molecule undergoes rapid, exothermic decomposition. Under confinement, this rapid gas expansion leads to detonation.

  • Toxic Gas Generation: Unlike standard nitroaromatics, the thermal breakdown of 3,5-difluoro-4-nitropyridine N-oxide yields not only carbon monoxide (CO) and nitrogen oxides (NOx) but also highly corrosive hydrogen fluoride (HF) gas [3].

Quantitative Hazard Metrics

To contextualize the operational risks, the following table summarizes the quantitative data dictating our disposal parameters:

ParameterValue / ThresholdOperational Implication
N–O Bond Dissociation Energy ~258.5 ± 5.3 kJ/molHigh energy release upon thermal breakdown; drives explosive propagation if unmitigated [2].
Exothermic Decomposition Energy > 150 J/g (Closed Vessel)High risk of detonation if heated under confinement. Mandates vented or pressure-rated disposal transport [4].
Minimum Ignition Energy (MIE) Low (Dust Cloud)Mandates the use of grounded, non-sparking tools to prevent static ignition during waste transfer.
Primary Toxic Byproducts HF, NOx, CORequires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acid gases [3].

Procedural Disposal Methodology

Standard organic waste disposal protocols are insufficient and highly dangerous for this compound. The following step-by-step methodology is designed as a self-validating system : each step contains a verification check to ensure the preceding hazard has been neutralized.

Phase 1: Desensitization and Containment

Because dust clouds of polynitroaromatics and reactive N-oxides pose a severe deflagration hazard, the material must never be handled dry during disposal.

  • Step 1.1: PPE and Environment Verification. Don heavy-duty fluoropolymer gloves, a grounded anti-static lab coat, and a full face shield. Validation Check: Use a multimeter to verify that the workstation and waste receptacles have a resistance to ground of < 10 ohms.

  • Step 1.2: Wetting the Agent. Gently dampen the 3,5-difluoro-4-nitropyridine N-oxide waste with an inert, high-boiling aliphatic solvent (e.g., mineral oil) or water (if compatible with other mixed waste). Causality: The liquid acts as a heat sink and physical binder, drastically increasing the Minimum Ignition Energy (MIE) and preventing dust cloud formation.

  • Step 1.3: Transfer. Use strictly non-sparking (conductive plastic or brass) spatulas to transfer the wetted mass into a high-density polyethylene (HDPE) container. Do not use glass, as glass fragments become lethal shrapnel in the event of an overpressure incident.

Phase 2: Segregation and Packaging
  • Step 2.1: Chemical Isolation. Ensure the waste container is strictly free of reducing agents, strong bases, and easily oxidizable organics. Causality: The N-oxide and nitro groups are highly susceptible to sudden redox reactions.

  • Step 2.2: Vented Capping. Seal the HDPE container with a vented cap (bursting disk or pressure-relief valve). Validation Check: Manually depress the vent valve to ensure it is not obstructed by particulate matter. This prevents closed-vessel pressurization if slow decomposition occurs during transit.

Phase 3: Specialized Destruction (Incineration)

Do not pour this compound down the drain or place it in standard halogenated waste carboys. It must be handed over to a certified hazardous waste contractor for specialized destruction.

  • Step 3.1: High-Temperature Incineration. The material must be injected into a rotary kiln incinerator operating at >1000°C. Causality: Lower temperatures may result in incomplete combustion, generating toxic intermediate aerosols rather than fully oxidizing the carbon backbone.

  • Step 3.2: Alkaline Scrubbing. The incinerator exhaust must pass through a wet scrubber utilizing Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH). Causality: The fluorine atoms will convert to HF gas. The alkaline scrubber neutralizes HF into benign Calcium Fluoride (CaF₂) or Sodium Fluoride (NaF), preventing fatal environmental release.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal protocol, highlighting the transformation of the physical and chemical hazards at each stage.

DisposalWorkflow Start Waste Generation: 3,5-difluoro-4-nitropyridine N-oxide Desensitize Desensitization (Dampen with inert solvent/water) Start->Desensitize Package Packaging (Anti-static HDPE, Vented Cap) Desensitize->Package Transport Specialized Transport (Explosive/Toxic Class) Package->Transport Incinerate High-Temp Incineration (>1000°C) Transport->Incinerate Scrubber Alkaline Scrubbing (Neutralize HF & NOx) Incinerate->Scrubber Toxic Gases (HF, NOx) Safe Safe Environmental Release Scrubber->Safe

Fig 1: Operational workflow for the desensitization and destruction of fluorinated N-oxides.

References

  • IUCr Journals. "3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate." Acta Crystallographica Section C. Available at:[Link]

  • ResearchGate. "Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives." Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "4-Nitropyridine N-oxide - Decomposition." Hazardous Substances Data Bank (HSDB). Available at: [Link]

Handling

Personal protective equipment for handling 3,5-difluoro-4-nitropyridine N-oxide

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive, energetic intermediates. 3,5-Difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) is a uniquely challenging molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive, energetic intermediates. 3,5-Difluoro-4-nitropyridine N-oxide (CAS: 210169-08-7) is a uniquely challenging molecule. It is not a standard building block; it is specifically synthesized and studied for its properties as an energetic material[1].

Because of its energetic nature and extreme electrophilicity, standard laboratory safety protocols are inadequate. This guide provides a self-validating, step-by-step operational and disposal framework designed to mitigate the risks of explosive decomposition, toxic exposure, and uncontrolled exothermic reactions.

Mechanistic Risk Assessment & Causality

To handle this compound safely, you must understand why it is dangerous. The hazard profile is dictated by three structural features:

  • Energetic Instability: The combination of a nitro group and an N-oxide on a pyridine ring creates a high-energy system. Crystallographic data reveals the molecule is twisted around the C-NO2 bond by 38.5° 2[2], inducing severe steric strain. This structural tension lowers the activation energy for explosive decomposition when subjected to thermal or mechanical shock.

  • Hyper-Electrophilicity: The fluorine atoms at the 3 and 5 positions are highly activated by the electron-withdrawing para-nitro and ortho/para-N-oxide groups. In nucleophilic substitution reactions, the relative order of leaving group mobility is F > NO2 > Cl 1[1]. This means the fluorines are exceptionally susceptible to rapid, highly exothermic displacement by even weak nucleophiles, including ambient moisture.

  • Oxidizing Potential: The N-oxide moiety acts as a potent internal oxidant. If mixed with reducing agents or incompatible organic solvents without cooling, it can trigger a thermal runaway.

Personal Protective Equipment (PPE) Specifications

Standard PPE is insufficient for this compound. The following self-validating PPE system is required to ensure that if one layer fails, the secondary layer provides immediate mitigation.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: 4-mil Nitrile. Causality: Provides baseline dexterity and immediate tactile feedback (e.g., feeling a tear) if the outer glove is breached.

    • Outer Glove: 14-mil Butyl Rubber or Heavy-Duty Neoprene. Causality: Fluorinated nitroaromatics rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance to highly polar, reactive oxidizing organics and prevents transdermal absorption of the lipophilic pyridine core.

  • Eye & Face Protection:

    • Setup: ANSI Z87.1+ rated chemical splash goggles combined with a full-face polycarbonate shield.

    • Causality: Due to the energetic nature of the compound, a localized micro-detonation or sudden exothermic eruption during transfer is a non-zero risk. Goggles protect against chemical vapor, while the face shield acts as a physical barrier against glassware shrapnel.

  • Body Protection:

    • Setup: Flame-resistant (FR) Nomex lab coat over natural fiber clothing, supplemented with a conductive anti-static apron.

    • Causality: Energetic powders can be initiated by electrostatic discharge (ESD). Anti-static materials prevent spark-induced ignition, and FR materials ensure that synthetic fibers do not melt into the skin in the event of a flash fire.

Quantitative PPE & Hazard Data

Hazard Parameter / PPE ComponentSpecification / MetricCausality & Operational Rationale
Target Compound CAS 210169-08-7Unique identifier for 3,5-difluoro-4-nitropyridine N-oxide.
Outer Glove Material Butyl Rubber (≥14 mil)Resists permeation by highly electrophilic fluorinated N-oxides.
Face Protection Polycarbonate Shield (0.25" thick)Deflects shrapnel from potential localized micro-detonations.
Static Dissipation < 10^9 Ohms (Anti-static apron)Prevents electrostatic discharge (ESD) initiation of the powder.
Fume Hood Velocity 0.4 - 0.6 m/s (80 - 120 fpm)Ensures rapid evacuation of toxic fumes during exothermic events.

Step-by-Step Operational Protocol: Weighing and Transfer

Every step in this protocol is designed to eliminate the three initiation vectors: friction, impact, and electrostatic discharge.

  • Environmental Control & Setup: Clear the fume hood of all combustible materials, reducing agents, and metal tools. Lower the sash to the lowest workable height and place a freestanding polycarbonate blast shield between the operator and the balance.

  • Static Elimination: Ground all equipment. Use an anti-static zero-stat gun on the weighing boat and spatula before opening the reagent bottle.

    • Causality: Eliminates static charge buildup that could act as an ignition source for the energetic powder.

  • Tool Selection: Use only Teflon-coated or ceramic spatulas.

    • Causality: Metal spatulas can cause friction/impact initiation against the glass threads of the bottle or catalyze unwanted decomposition.

  • Inert Atmosphere Weighing: Purge the microbalance enclosure with dry Argon.

    • Causality: Prevents ambient atmospheric moisture from initiating premature hydrolysis of the highly labile C-F bonds.

  • Reaction Execution: Pre-cool the receiving solvent (e.g., dry THF or DCM) to 0°C under Argon. Transfer the weighed powder into the bulk solvent slowly in small aliquots. Never add solvent directly to the bulk powder.

    • Causality: Dissolution and subsequent reactions are highly exothermic. Adding the powder to a cooled solvent acts as a massive heat sink, preventing thermal runaway.

Step-by-Step Disposal and Quenching Plan

Disposal of 3,5-difluoro-4-nitropyridine N-oxide requires deliberate quenching to neutralize its energetic and reactive properties before it enters the waste stream.

  • Segregation: Never mix unquenched 3,5-difluoro-4-nitropyridine N-oxide with general organic waste, especially amines, alcohols, or reducing agents, as this will cause a violent reaction.

  • Dilution: Dissolve any residual material or contaminated tools in a large volume of an inert, non-nucleophilic solvent (e.g., dry dichloromethane) at 0°C.

  • Controlled Hydrolysis: Slowly add a mild, dilute aqueous base (e.g., 5% NaHCO3 solution) dropwise to the mixture while stirring vigorously at 0°C.

    • Causality: The mild base safely and slowly hydrolyzes the hyper-reactive fluorine atoms, converting the energetic intermediate into a more stable, water-soluble pyridinol derivative without triggering a thermal runaway.

  • Phase Separation & Containment: Allow the mixture to reach room temperature and cease off-gassing. Transfer the biphasic mixture into a high-density polyethylene (HDPE) waste container equipped with a vented cap.

  • Labeling: Explicitly label the container as "Quenched Fluorinated Nitroaromatic Waste - Vented."

Operational Workflow

Workflow N1 1. Hazard Assessment Identify Energetic & Reactivity Risks N2 2. Engineering Controls Fume Hood & Polycarbonate Blast Shield N1->N2 N3 3. PPE Donning FR Coat, Butyl Gloves, Face Shield N2->N3 N4 4. Anti-Static Transfer Teflon Spatula & Argon Purge N3->N4 N5 5. Reaction Execution Slow Addition to Cooled Solvent N4->N5 N6 6. Quenching & Disposal Dilute Base Hydrolysis at 0°C N5->N6

Operational workflow for handling energetic 3,5-difluoro-4-nitropyridine N-oxide.

References

  • Hall, C.W. "Unusually substituted Fluoroheterocycles." Durham E-Theses, Durham University. Available at:[Link]

  • Batsanov, A.S. "3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate." Acta Crystallographica Section C, International Union of Crystallography. Available at:[Link]

Sources

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